molecular formula C13H18BrNO B2611176 2-bromo-N-mesitylbutanamide CAS No. 42276-56-2

2-bromo-N-mesitylbutanamide

Cat. No.: B2611176
CAS No.: 42276-56-2
M. Wt: 284.197
InChI Key: KDDUDDQUHKRRBN-UHFFFAOYSA-N
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Description

2-Bromo-N-mesitylbutanamide is a specialized alpha-bromoamide compound offered for research and development purposes. This chemical features a bromine atom on the alpha-carbon of the amide group, a structure known to be a versatile intermediate in organic synthesis . The mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom confers significant steric bulk, which can influence the compound's reactivity and make it a valuable precursor for constructing complex molecules or for use in catalysis research. Alpha-Bromoamides, in general, are highly useful building blocks in medicinal chemistry and materials science. They can participate in various cross-coupling reactions to form new carbon-carbon bonds and serve as precursors for other functional groups, such as aziridines or alpha-amino acids . Researchers might utilize this compound in the development of novel pharmaceuticals, agrochemicals, or functional materials. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-5-11(14)13(16)15-12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDUDDQUHKRRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-(2,4,6-trimethylphenyl)butanamide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,4,6-trimethylphenyl)butanamide, a member of the α-bromo amide chemical class. While specific data for this particular molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of N-aryl-α-bromoamides to provide a robust framework for its study and application. This guide covers the systematic IUPAC nomenclature, predicted physicochemical properties, detailed synthetic protocols, characteristic reactivity, and potential applications in medicinal chemistry and organic synthesis, grounded in established chemical principles and supported by authoritative references.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-bromo-N-(2,4,6-trimethylphenyl)butanamide . This name is derived from its core structure:

  • Butanamide: A four-carbon amide chain.

  • 2-bromo: A bromine atom is substituted at the second carbon (the α-carbon) of the butanamide chain.

  • N-(2,4,6-trimethylphenyl): A 2,4,6-trimethylphenyl (mesityl) group is attached to the nitrogen atom of the amide.

The structure is as follows:

G cluster_0 Step 1: Amidation cluster_1 Step 2: α-Bromination Butanoyl chloride Butanoyl chloride N-(2,4,6-trimethylphenyl)butanamide N-(2,4,6-trimethylphenyl)butanamide Butanoyl chloride->N-(2,4,6-trimethylphenyl)butanamide 2,4,6-Trimethylaniline, Pyridine 2-bromo-N-(2,4,6-trimethylphenyl)butanamide 2-bromo-N-(2,4,6-trimethylphenyl)butanamide N-(2,4,6-trimethylphenyl)butanamide->2-bromo-N-(2,4,6-trimethylphenyl)butanamide N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)

Figure 2: General synthetic workflow for 2-bromo-N-(2,4,6-trimethylphenyl)butanamide.

Experimental Protocol: Synthesis of N-(2,4,6-trimethylphenyl)butanamide

This protocol is a standard method for the acylation of anilines.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add butanoyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: α-Bromination

The α-bromination of amides can be achieved using N-bromosuccinimide (NBS) under radical initiation.

  • Reaction Setup: Dissolve the synthesized N-(2,4,6-trimethylphenyl)butanamide (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography.

Reactivity and Chemical Behavior

The primary site of reactivity in 2-bromo-N-(2,4,6-trimethylphenyl)butanamide is the carbon-bromine bond at the α-position. This makes the compound a valuable electrophilic building block in organic synthesis.

Nucleophilic Substitution

The α-bromo group is a good leaving group and can be readily displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups at the α-position.

G cluster_0 Nucleophilic Substitution Reactions 2-bromo-N-(2,4,6-trimethylphenyl)butanamide 2-bromo-N-(2,4,6-trimethylphenyl)butanamide α-amino amide α-amino amide 2-bromo-N-(2,4,6-trimethylphenyl)butanamide->α-amino amide Amine (R₂NH) α-hydroxy amide α-hydroxy amide 2-bromo-N-(2,4,6-trimethylphenyl)butanamide->α-hydroxy amide Hydroxide (OH⁻) α-azido amide α-azido amide 2-bromo-N-(2,4,6-trimethylphenyl)butanamide->α-azido amide Azide (N₃⁻) α-thio amide α-thio amide 2-bromo-N-(2,4,6-trimethylphenyl)butanamide->α-thio amide Thiolate (RS⁻)

Figure 3: Nucleophilic substitution reactions of 2-bromo-N-(2,4,6-trimethylphenyl)butanamide.

The α-amination of α-haloamides is a particularly important transformation as it provides access to α-amino amides, which are key structural motifs in many biologically active molecules and serve as building blocks for peptide synthesis. [1]

Potential Applications in Drug Discovery and Development

N-aryl amides are a prevalent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. [2]The introduction of an α-bromo group provides a handle for further chemical modification and library synthesis.

  • Scaffold for Library Synthesis: The reactivity of the α-bromo group allows for the rapid generation of a library of analogues with diverse functional groups at the α-position, which can be screened for biological activity.

  • Precursors to Bioactive Molecules: α-Arylated carboxylic acids, esters, and amides are important intermediates in the synthesis of various pharmaceuticals. [3]2-bromo-N-(2,4,6-trimethylphenyl)butanamide can serve as a precursor to such compounds through cross-coupling reactions.

  • Enzyme Inhibitors: The electrophilic nature of the α-carbon can allow for covalent modification of active site residues in enzymes, making this class of compounds potential candidates for enzyme inhibitors.

Safety and Handling

α-Bromo amides are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the compound or a close analogue.

Conclusion

2-bromo-N-(2,4,6-trimethylphenyl)butanamide is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its reactivity, dominated by the electrophilic α-carbon, allows for a wide range of chemical transformations. While specific studies on this molecule are limited, the well-established chemistry of α-bromo amides and N-aryl amides provides a strong foundation for its exploration as a building block for novel chemical entities with potential therapeutic applications.

References

  • ResearchGate. 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol. [Link]

  • PubChem. 2-bromo-N-methylpentanamide. [Link]

  • RSC Publishing. Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. [Link]

  • PubChem. 3-bromo-N-(2,4,6-trimethylphenyl)propanamide. [Link]

  • US EPA. Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- - Substance Details - SRS. [Link]

  • PubChem. N-(4-bromo-2-methylphenyl)butanamide. [Link]

  • National Institutes of Health. The Fascinating Chemistry of α‐Haloamides. [Link]

  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

  • Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • ResearchGate. Applications in the synthesis of drugs. [Link]

  • National Institutes of Health. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. [Link]

  • MDPI. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. [Link]

  • ResearchGate. Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation | Request PDF. [Link]

Sources

Sterically hindered alpha-haloamides properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties of Sterically Hindered Alpha-Haloamides

For Researchers, Scientists, and Drug Development Professionals

Sterically hindered alpha-haloamides are a unique class of organic compounds characterized by significant steric bulk around the amide functionality and a halogen atom positioned on the carbon adjacent to the carbonyl group. This guide provides a comprehensive overview of their core properties, including synthesis, reactivity, and applications, with a particular focus on the profound influence of steric hindrance on their chemical behavior. We will explore how steric congestion dictates reaction pathways, favoring specific mechanisms while inhibiting others, and how these properties are leveraged in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Dual Challenge of Steric Hindrance and Halogenation

Alpha-haloamides are versatile building blocks in organic synthesis, prized for their dual functionality: an electrophilic alpha-carbon susceptible to nucleophilic attack and an amide group that can influence reactivity and molecular conformation.[1] The introduction of significant steric hindrance, either on the nitrogen atom or the alpha-carbon, creates a class of molecules with distinct and often counterintuitive properties. This steric congestion can dramatically alter the accessibility of the electrophilic center and the acidity of the alpha-proton, leading to a fascinating interplay between substitution and elimination pathways.[2]

Understanding the nuanced reactivity of these molecules is paramount for their effective utilization. This guide will delve into the fundamental principles governing their behavior, providing a framework for predicting and controlling their chemical transformations.

Synthesis of Sterically Hindered Alpha-Haloamides

The construction of sterically hindered alpha-haloamides presents a significant synthetic challenge. Traditional amide bond formation methods often fail when bulky amines or carboxylic acid derivatives are involved due to the slow rate of nucleophilic attack in a congested environment.[3][4][5][6] Consequently, specialized strategies are required to overcome these steric barriers.

Halogenation of Sterically Hindered Amides

One common approach involves the alpha-halogenation of a pre-formed sterically hindered amide. This can be achieved under either acidic or basic conditions, with the choice of reagent and conditions being crucial to avoid side reactions.

  • Acid-Catalyzed Halogenation: This method typically involves the use of a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalytic amount of acid. The acid promotes the formation of an enol or enolate intermediate, which then attacks the halogenating agent.

  • Base-Promoted Halogenation: In the presence of a strong base, the alpha-proton of the amide can be removed to form an enolate, which then reacts with a halogen source like elemental bromine or iodine.[7] However, for sterically hindered systems, the accessibility of the alpha-proton can be limited.

Amidation of Alpha-Halo-Acyl Halides with Hindered Amines

A more direct route involves the reaction of a sterically hindered amine with an alpha-halo-acyl halide. While conceptually straightforward, this reaction is often hampered by the low nucleophilicity of bulky amines. To drive the reaction forward, highly reactive acylating agents and forcing conditions may be necessary. The classical approach involves the substitution at the carbonyl group of an α-haloacetyl halide with a nucleophilic amine.[1]

Novel Synthetic Approaches

Recognizing the limitations of traditional methods, researchers have developed innovative strategies for the synthesis of these challenging molecules. One notable method is the direct coupling of Grignard reagents to isocyanates, which provides a facile and robust solution for creating sterically hindered amides that can subsequently be halogenated.[3][4][5]

Core Properties and Reactivity Profile

The interplay between the electron-withdrawing halogen, the amide functionality, and the steric bulk gives rise to a unique reactivity profile for sterically hindered alpha-haloamides.

Conformational Constraints and Spectroscopic Signatures

The presence of bulky substituents significantly restricts rotation around the amide C-N bond and the Cα-C(O) bond. This leads to well-defined conformational preferences that can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[8] The hindered rotation often results in distinct NMR signals for diastereotopic protons or groups, providing valuable information about the molecule's three-dimensional structure. The amide functional group itself exhibits a planar structure due to the delocalization of the nitrogen lone pair with the carbonyl group, which can contribute to allylic strain.[9]

Nucleophilic Substitution Reactions

Nucleophilic substitution at the alpha-carbon is a hallmark reaction of alpha-haloamides. The polar nature of the carbon-halogen bond renders the alpha-carbon electrophilic and susceptible to attack by nucleophiles.[10] However, in sterically hindered systems, the accessibility of this electrophilic center is severely diminished.

This steric shielding has profound mechanistic implications:

  • Suppression of SN2 Reactions: The direct backside attack required for a classic SN2 mechanism is often sterically prohibited.[11]

  • Favoring of SN1 or Radical Pathways: In cases where a stable carbocation can be formed, an SN1-type mechanism may be operative. Alternatively, single-electron transfer (SET) processes can lead to the formation of radical intermediates, opening up different reaction pathways.[1][12]

The choice of nucleophile is critical. "Soft" nucleophiles, under mild conditions, may still effect substitution, whereas "hard," bulky nucleophiles are more likely to be thwarted by the steric barrier.

Elimination Reactions

When a suitable proton is present on the beta-carbon, elimination reactions can compete with substitution. The strength of the base and the steric environment around the alpha-proton and beta-proton are key determining factors. In highly hindered systems, where nucleophilic attack is disfavored, elimination can become the dominant pathway, especially with strong, non-nucleophilic bases.

Radical Reactions

The carbon-halogen bond in alpha-haloamides can undergo homolytic cleavage under radical conditions, initiated by radical initiators, transition metal catalysis, or photoredox catalysis.[12] The resulting alpha-amidoyl radical is a versatile intermediate that can participate in a variety of transformations, including cyclizations and cross-coupling reactions.[1] This reactivity is particularly valuable for the construction of complex cyclic structures.

Experimental Protocols and Methodologies

To provide practical insights, this section outlines a general experimental protocol for a common transformation involving sterically hindered alpha-haloamides.

Protocol: Nucleophilic Substitution with a Thiol Nucleophile

This protocol describes the synthesis of a sterically hindered α-thioamide, a class of compounds with applications in medicinal chemistry.[13]

Objective: To synthesize a sterically hindered α-thioamide via nucleophilic substitution of an α-bromoamide with a thiol.

Materials:

  • Sterically hindered α-bromoamide (1.0 eq)

  • Thiol (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (CH3CN) as solvent

Procedure:

  • To a solution of the sterically hindered α-bromoamide in acetonitrile, add the thiol and potassium carbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-thioamide.

Causality behind Experimental Choices:

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering with the nucleophile.

  • Potassium Carbonate: A mild base is used to deprotonate the thiol, generating the more nucleophilic thiolate anion. It is preferred over stronger bases to minimize potential side reactions like elimination.

  • Room Temperature: The reaction is typically run at room temperature to favor the substitution pathway over potential elimination or decomposition pathways that might be favored at higher temperatures.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key structural features and reaction pathways.

Diagram: General Structure of a Sterically Hindered Alpha-Haloamide

G cluster_amide Sterically Hindered Alpha-Haloamide C_alpha C_carbonyl C=O C_alpha->C_carbonyl R1 (Bulky Group) C_alpha->R1 X X (Halogen) C_alpha->X O_carbonyl C_carbonyl->O_carbonyl O N_amide N C_carbonyl->N_amide R2 (Bulky Group) N_amide->R2 R3 N_amide->R3

Caption: General structure highlighting the key components.

Diagram: Competing Reaction Pathways

G cluster_substitution Nucleophilic Substitution cluster_elimination Elimination start Sterically Hindered α-Haloamide substitution_path Sₙ1, Sₙ2, or Radical (Sterically Dependent) start->substitution_path + Nu⁻ elimination_path E1 or E2 (Base Strength Dependent) start->elimination_path + B: nucleophile Nucleophile (Nu⁻) base Base (B:) substitution_product Substitution Product (R-Nu) substitution_path->substitution_product elimination_product Elimination Product (Alkene) elimination_path->elimination_product

Caption: Competing nucleophilic substitution and elimination pathways.

Applications in Drug Discovery and Materials Science

The unique properties of sterically hindered alpha-haloamides make them valuable synthons in various fields.

  • Medicinal Chemistry: The incorporation of sterically hindered alpha-amino acid derivatives, which can be synthesized from the corresponding alpha-haloamides, into peptides can impart enhanced stability against enzymatic degradation and unique conformational properties.[14] This is crucial for the development of peptide-based therapeutics with improved pharmacokinetic profiles. They are also key intermediates in the synthesis of complex heterocyclic scaffolds found in many biologically active molecules.[1]

  • Materials Science: The conformational rigidity and predictable reactivity of these compounds make them interesting building blocks for the synthesis of novel polymers and functional materials. The ability to precisely control their three-dimensional structure can lead to materials with tailored properties.

Conclusion

Sterically hindered alpha-haloamides represent a fascinating and synthetically challenging class of molecules. Their properties are dominated by the interplay of steric hindrance and the electronic effects of the halogen and amide functionalities. A thorough understanding of their conformational preferences and the factors that govern the competition between nucleophilic substitution, elimination, and radical reactions is essential for their successful application. As synthetic methodologies continue to advance, the utility of these unique building blocks in drug discovery, materials science, and other areas of chemical research is poised to expand even further.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]

  • Schäfer, G., & Bode, J. W. (2014). View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Simplifying Synthesis. (2021, June 20). The Ultimate Guide To Conformational Analysis. YouTube. [Link]

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100–170. [Link]

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  • Genovino, J., Lagu, B., Wang, Y., & Touré, B. B. (2014). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications, 50(74), 10793–10796. [Link]

  • Miller, M. J., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

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  • Lai, J. T. (1985). Steric limits in the reactions of amines with in situ generated .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. The Journal of Organic Chemistry, 50(17), 3052–3056. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • freesciencelessons. (2022, April 13). A Level Chemistry Revision "Elimination Reaction of Haloalkanes". YouTube. [Link]

  • Sano, M., et al. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(25), 8694–8700. [Link]

  • Kumar, A., et al. (2023). Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones. PubMed. [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-mesitylbutanamide is a halogenated amide of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive α-bromo amide moiety and a sterically hindered N-mesityl group, suggests its potential as a versatile building block for the synthesis of more complex molecules. The α-bromo group serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the N-mesityl group can influence the compound's conformation, stability, and biological activity. This guide provides a comprehensive overview of 2-bromo-N-mesitylbutanamide, including its chemical identity, a proposed synthesis protocol, its inferred physicochemical properties, and a discussion of its potential applications in research and development.

Chemical Identity and CAS Number Status

PropertyValue
Molecular Formula C₁₃H₁₈BrNO
Molecular Weight 284.2 g/mol

The lack of a widely indexed CAS number suggests that 2-bromo-N-mesitylbutanamide may be a novel or less-common research chemical. Researchers should exercise due diligence in verifying the identity and purity of this compound from any commercial source.

Synthesis of 2-bromo-N-mesitylbutanamide

The synthesis of N-aryl amides is a well-established transformation in organic chemistry.[3][4] A common and effective method for the preparation of 2-bromo-N-mesitylbutanamide is the acylation of mesitylamine (2,4,6-trimethylaniline) with 2-bromobutanoyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[5][6]

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-bromobutanoyl_chloride 2-Bromobutanoyl Chloride Reaction_Vessel Reaction Mixture 2-bromobutanoyl_chloride->Reaction_Vessel Mesitylamine Mesitylamine (2,4,6-Trimethylaniline) Mesitylamine->Reaction_Vessel Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Base Non-nucleophilic Base (e.g., Triethylamine, Pyridine) Base->Reaction_Vessel Temperature 0 °C to Room Temperature Temperature->Reaction_Vessel Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) Reaction_Vessel->Workup Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product 2-bromo-N-mesitylbutanamide Purification->Product Pure Product G cluster_reactions Potential Reactions cluster_products Resulting Products alpha_bromo_amide 2-bromo-N-mesitylbutanamide SN2 Nucleophilic Substitution (Sₙ2) alpha_bromo_amide->SN2 Nu⁻ Coupling Cross-Coupling Reactions alpha_bromo_amide->Coupling Metal Catalyst (e.g., Co, Pd) Radical Radical Reactions alpha_bromo_amide->Radical Initiator/Photocatalyst Elimination Elimination (E2) alpha_bromo_amide->Elimination Base alpha_substituted_amide α-Substituted Amide SN2->alpha_substituted_amide alpha_aryl_amide α-Aryl/Alkenyl Amide Coupling->alpha_aryl_amide gamma_lactam γ-Lactam Radical->gamma_lactam + Alkene unsaturated_amide α,β-Unsaturated Amide Elimination->unsaturated_amide

Sources

Technical Guide: Precision Synthesis of 2-Bromo-N-Mesitylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precursors for 2-bromo-N-mesitylbutanamide Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

CAS: 42276-56-2 | Class:


-Haloamides

Executive Summary & Strategic Utility

2-Bromo-N-mesitylbutanamide is a specialized electrophilic intermediate characterized by the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. Unlike simple anilides, the mesityl moiety provides a "steric shield" that modulates nucleophilic attack at the amide nitrogen, making this compound a critical scaffold in two high-value domains:

  • Pharmaceutical Chemistry: As a precursor to lipophilic local anesthetics (structural homologs of mepivacaine/prilocaine) and kinase inhibitors where ortho-substitution dictates binding pocket selectivity.

  • Polymer Science: As an initiator for Atom Transfer Radical Polymerization (ATRP), where the bulky amide group stabilizes the radical species during propagation.

This guide outlines a robust, scalable synthesis protocol, prioritizing precursor quality and impurity control to prevent common side reactions like


-elimination.

Retrosynthetic Analysis & Precursor Logic

The synthesis is best approached via a disconnection at the amide bond. The high steric hindrance of the mesityl amine requires an activated acylating agent to drive the reaction to completion.

Graphviz: Retrosynthetic Disconnection

Retrosynthesis Target Target: 2-Bromo-N-mesitylbutanamide (Sterically Hindered Amide) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Amine Precursor A: Mesitylamine (2,4,6-Trimethylaniline) Acyl Precursor B: 2-Bromobutyryl Bromide (Activated Acyl Halide) Disconnection->Amine Nucleophile Disconnection->Acyl Electrophile

Figure 1: Retrosynthetic breakdown showing the convergence of the hindered amine and the activated acid halide.

Precursor Profiling: Quality & Selection

The success of this synthesis relies heavily on the purity of the starting materials. Impurities in mesitylamine can lead to colored by-products that are difficult to remove from the final white solid.

Precursor A: Mesitylamine (2,4,6-Trimethylaniline)
  • Role: Nucleophile.

  • Critical Quality Attribute (CQA): Color. Pure mesitylamine is a clear, colorless to pale yellow liquid. Dark brown or red liquid indicates significant oxidation (formation of azo/nitroso species).

  • Pre-treatment: If the precursor is dark, vacuum distillation is mandatory before use.

  • Handling: The ortho-methyl groups reduce nucleophilicity compared to aniline; however, they also protect the nitrogen from over-alkylation in subsequent steps.

Precursor B: 2-Bromobutyryl Bromide
  • Role: Electrophile (Acylating Agent).[1]

  • Why Bromide over Chloride? 2-Bromobutyryl bromide is often preferred over the chloride analog because the acyl bromide bond is more labile, facilitating faster reaction with the hindered amine.

  • Alternative: 2-Bromobutanoic acid can be used with a coupling agent (DCC/EDC), but this introduces urea byproducts that are tedious to remove. The acid halide route is cleaner for scale-up.

  • Storage: Moisture sensitive. Hydrolysis yields HBr and 2-bromobutanoic acid, which will not react under standard acylation conditions without activation.

Auxiliary Reagents
  • Base: Triethylamine (Et

    
    N)  or DIPEA (Hunig's Base) . Used to scavenge the HBr byproduct. DIPEA is superior if the reaction is sluggish, as its non-nucleophilic nature prevents quaternary salt formation.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous). Excellent solubility for both reactants and the product, allowing for easy aqueous workup.

Synthesis Protocol: The "Gold Standard" Acylation

Scale: 10 mmol basis (Scalable to 100g+)

Reaction Scheme


Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add Mesitylamine (1.35 g, 10 mmol) and Triethylamine (1.53 mL, 11 mmol, 1.1 equiv) to the flask.

  • Solvation: Add anhydrous DCM (40 mL). Cool the mixture to 0°C in an ice/water bath. Cooling is critical to prevent elimination side reactions.

Phase 2: Controlled Addition
  • Reagent Prep: Dilute 2-Bromobutyryl bromide (2.30 g, 10 mmol, 1.0 equiv) in 10 mL of anhydrous DCM in the addition funnel.

  • Addition: Dropwise add the acid bromide solution to the amine mixture over 30 minutes.

    • Observation: A white precipitate (Et

      
      N·HBr) will form immediately.
      
    • Control: Maintain internal temperature < 5°C. Exotherms promote the formation of the

      
      -unsaturated impurity (crotonamide derivative).
      
Phase 3: Reaction & Quench
  • Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The amine spot (low Rf, UV active) should disappear.

  • Quench: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. The acid wash removes unreacted amine.

Phase 4: Workup & Purification[2]
  • Extraction: Separate the organic layer.[2] Wash sequentially with:

    • 1M HCl (2 x 30 mL)

    • Saturated NaHCO

      
       (2 x 30 mL) – Removes unreacted acid/HBr.
      
    • Brine (1 x 30 mL)

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is usually off-white. Recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate .

    • Target: White crystalline needles.

Process Visualization & Logic Flow

Graphviz: Experimental Workflow

Workflow Start Start: Anhydrous DCM Mesitylamine + Et3N Cool Cool to 0°C (Prevent Elimination) Start->Cool Add Dropwise Addition: 2-Bromobutyryl Bromide Cool->Add React Stir at RT (3-4h) Monitor via TLC Add->React WashAcid Wash: 1M HCl (Remove Amine) React->WashAcid WashBase Wash: Sat. NaHCO3 (Remove Acid/HBr) WashAcid->WashBase Cryst Recrystallization (EtOH/H2O) WashBase->Cryst Final Pure 2-Bromo-N-mesitylbutanamide (White Crystals) Cryst->Final

Figure 2: Step-by-step reaction workflow emphasizing thermal control and purification logic.

Troubleshooting & Impurity Management

IssueSymptomRoot CauseCorrective Action
Elimination Product contains alkene peaks in NMR (multiplets at 6.0-7.0 ppm).Reaction temperature too high or base too strong.Maintain 0°C during addition. Ensure strict 1.0-1.1 equiv of base.
Coloration Product is brown/red.Oxidized Mesitylamine precursor.Distill Mesitylamine before use. Use Na

S

O

wash if color persists.
Low Yield High starting material remaining.Hydrolyzed acid bromide.[3]Use fresh bottle of 2-bromobutyryl bromide. Ensure anhydrous conditions.
Sticky Solid Product oils out during recrystallization.Impurities preventing lattice formation.Use a seed crystal. Switch solvent system to Hexane with minimal EtOAc.

Safety & References

Safety Profile:

  • 2-Bromobutyryl Bromide: Corrosive, lachrymator. Causes severe skin burns. Handle only in a fume hood.

  • Mesitylamine: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.

References:

  • Chemical Identity: 2-Bromo-N-mesitylbutanamide; CAS No. 42276-56-2.[4]

  • General Synthesis of

    
    -Haloamides: 
    
    • D. G. Kim et al., Study on Reaction of 2-Allylthiobenzimidazole with Bromine, Vestnik YuUrGU, 2015.[5] (Describes bromination and amide formation principles). Link

    • BenchChem Protocols: Synthesis of 2-bromoacetamide derivatives via acid halides.

  • Mesitylamine Reactivity:

    • B. R.[2][3] Buckley et al., Mechanistic insights into the synthesis of amides, Royal Society of Chemistry, 2002. (Discusses steric effects in acylation).

Sources

N-mesityl-2-bromobutyramide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-mesityl-2-bromobutyramide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-mesityl-2-bromobutyramide, a specialized α-bromoamide of interest in synthetic chemistry and drug discovery. While not a commonly cataloged compound, its structure combines the reactive α-bromoamide moiety with the sterically influential N-mesityl group. This guide details its physicochemical properties, including a calculated molecular weight, and proposes a robust synthetic pathway. Furthermore, it outlines standard analytical techniques for its characterization and explores its potential reactivity and applications as a building block for more complex molecules, drawing on established principles of organic chemistry and insights from related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and similar chemical entities.

Introduction to α-Bromoamides and the N-Mesityl Group

α-Haloamides are a versatile class of organic compounds that serve as valuable precursors in a multitude of chemical transformations.[1] Their utility stems from the presence of a halogen at the α-position to the carbonyl group, which renders this position susceptible to nucleophilic substitution and radical reactions. This reactivity allows for the construction of diverse molecular architectures, including α-amino amides, which are fundamental subunits of peptides and proteins and are used in the synthesis of various heterocyclic compounds.[1]

The N-mesityl group, a 2,4,6-trimethylphenyl substituent, is frequently employed in organic synthesis to exert significant steric hindrance. This steric bulk can influence reaction selectivity, stabilize reactive intermediates, and enhance the kinetic stability of molecules. In the context of N-heterocyclic carbene (NHC) catalysis, for instance, N-mesityl substitution has been shown to accelerate reactions by rendering the initial addition of the NHC to an aldehyde irreversible.[2] The incorporation of an N-mesityl group into the 2-bromobutyramide scaffold is therefore anticipated to modulate its reactivity and provide unique synthetic opportunities.

Physicochemical Properties of N-mesityl-2-bromobutyramide

The chemical formula for N-mesityl-2-bromobutyramide is determined to be C₁₃H₁₈BrNO. Based on this formula, the key physicochemical properties have been calculated and are summarized in the table below.

PropertyValueMethod
Molecular Formula C₁₃H₁₈BrNO-
Molecular Weight 284.19 g/mol Calculation
Exact Mass 283.0572 g/mol Calculation
Monoisotopic Mass 283.0572 g/mol Calculation
Topological Polar Surface Area 29.1 ŲPrediction
Hydrogen Bond Donor Count 1Prediction
Hydrogen Bond Acceptor Count 1Prediction
Rotatable Bond Count 3Prediction

Synthesis and Mechanistic Considerations

A practical and efficient synthesis of N-mesityl-2-bromobutyramide can be envisioned through the acylation of mesitylamine (2,4,6-trimethylaniline) with 2-bromobutyryl bromide or a related activated carboxylic acid derivative. This is a standard method for amide bond formation.

Proposed Synthetic Protocol

A plausible synthetic route involves the reaction of mesitylamine with 2-bromobutyryl halide in the presence of a non-nucleophilic base to scavenge the hydrohalic acid byproduct.

Step-by-step methodology:

  • Dissolve mesitylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Slowly add a solution of 2-bromobutyryl bromide or 2-bromobutyryl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of mesitylamine attacks the electrophilic carbonyl carbon of the 2-bromobutyryl halide, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion to form the stable amide product. The base plays a crucial role in neutralizing the acid generated during the reaction, driving the equilibrium towards product formation.

SynthesisWorkflow Mesitylamine Mesitylamine ReactionVessel Reaction at 0°C to RT Mesitylamine->ReactionVessel BromobutyrylHalide 2-Bromobutyryl Halide BromobutyrylHalide->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product N-mesityl-2-bromobutyramide Purification->Product

Caption: Synthetic workflow for N-mesityl-2-bromobutyramide.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized N-mesityl-2-bromobutyramide would be confirmed using a suite of standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the mesityl protons (two singlets for the aromatic protons and the methyl groups) and the 2-bromobutyramide moiety (a triplet for the terminal methyl group, a multiplet for the methylene group, and a doublet of doublets for the α-proton). The amide proton will appear as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the bromine atom.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O) is expected around 1650-1680 cm⁻¹. An N-H stretching vibration should be observable around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks separated by two mass units.

  • HPLC (High-Performance Liquid Chromatography): This technique can be used to assess the purity of the final product.

Reactivity and Applications in Organic Synthesis and Drug Discovery

N-mesityl-2-bromobutyramide is a promising building block for the synthesis of various organic molecules, particularly those of interest in medicinal chemistry. The α-bromoamide functionality is a key reactive handle for further molecular elaboration.

Nucleophilic Substitution Reactions

The bromine atom at the α-position can be readily displaced by a variety of nucleophiles. For example, reaction with amines can lead to the formation of α-amino amides, which are important scaffolds in many biologically active compounds.[1]

Synthesis of Heterocycles

α-Bromoamides are valuable precursors for the synthesis of heterocyclic structures. For instance, they can undergo intramolecular cyclization or participate in cycloaddition reactions. A notable application is the synthesis of γ-lactams, which are prevalent in many small-molecule pharmaceuticals.[3] The reaction of α-bromoamides with alkenes, often promoted by photoredox catalysis, can lead to the formation of these valuable heterocyclic motifs.[3][4]

ReactionPathway Start N-mesityl-2-bromobutyramide RadicalFormation α-Amido Radical Formation Start->RadicalFormation Alkene Alkene Cyclization Radical Addition & Cyclization Alkene->Cyclization Photocatalyst Photocatalyst + Light Photocatalyst->RadicalFormation RadicalFormation->Cyclization Lactam γ-Lactam Product Cyclization->Lactam

Caption: Potential pathway for γ-lactam synthesis.

Role in Drug Discovery

The structural features of N-mesityl-2-bromobutyramide make it an interesting starting point for the design of new therapeutic agents. The butyramide core is found in various bioactive molecules, and the α-bromo group allows for the introduction of diverse functionalities through "click chemistry" or other conjugation methods.[5] The lipophilic and sterically demanding N-mesityl group can be used to probe specific binding pockets in biological targets and may improve pharmacokinetic properties. Natural products often serve as inspiration for drug discovery, and the ability to synthetically modify core structures like this is a key strategy in developing novel therapeutics.[6][7]

Conclusion

N-mesityl-2-bromobutyramide represents a synthetically valuable, albeit not widely documented, chemical entity. Its combination of a reactive α-bromoamide handle and a sterically demanding N-mesityl group offers significant potential for the construction of complex organic molecules and novel drug candidates. This guide has provided a thorough overview of its calculated physicochemical properties, a proposed synthetic route, and a discussion of its potential applications, all grounded in established chemical principles. It is hoped that this document will serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and medicinal chemistry.

References

  • PubChem. (S)-2-bromobutyramide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromobutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-bromobutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-bromo-N-butyl-N-methylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-bromo-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Clement, B. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. [Link]

  • Cohen, D. T., et al. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. PMC. [Link]

  • Gelis, C., et al. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. [Link]

  • Wikipedia. (2023). Mesityl bromide. [Link]

  • St. Onge, B. J., et al. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. [Link]

  • Varghese, S., et al. (2022). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]

  • Kaczmarek, L., et al. (1999). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019.
  • St. Onge, B. J., et al. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. [Link]

  • Melikyan, G. G., et al. (2016). Synthesis of 2‐Ethoxycarbonyl‐2‐Bromo‐4‐Methyl‐4‐Substituted Butanolides and New Spiroheteryl‐Joint Butanolides Based Thereon. ResearchGate. [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. PMC. [Link]

  • Kaur, H., et al. (2021). Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • Josephy, P. D., et al. (1983). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. ResearchGate. [Link]

  • White, C. M., & Shaw, M. H. (2011). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]

  • Aslam, M. S., et al. (2022). Recent Advances in the Discovery of Novel Drugs on Natural Molecules. PMC. [Link]

Sources

Methodological & Application

Using 2-bromo-N-mesitylbutanamide as ATRP initiator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(acrylamides) using 2-Bromo-N-mesitylbutanamide

Executive Summary & Rationale

The controlled polymerization of acrylamides, particularly N-isopropylacrylamide (NIPAM), presents unique challenges in Atom Transfer Radical Polymerization (ATRP). Standard ester-based initiators (e.g., Ethyl


-bromoisobutyrate, EBiB) often yield polymers with broader dispersities (

) due to a mismatch in reactivity between the ester initiation site and the amide propagation site.

2-bromo-N-mesitylbutanamide is a specialized secondary haloamide initiator designed to overcome these limitations. Its efficacy stems from two critical structural features:

  • Structural Mimicry: The amide linkage mimics the propagating chain end of poly(acrylamides), ensuring the rate of initiation (

    
    ) is comparable to the rate of propagation (
    
    
    
    ).
  • Steric Shielding: The bulky mesityl (2,4,6-trimethylphenyl) group prevents the "poisoning" of the copper catalyst by the amide nitrogen and suppresses intramolecular cyclization side reactions.

This guide details the synthesis of this initiator and its application in producing well-defined PNIPAM with high end-group fidelity.

Mechanistic Pathway

The following diagram illustrates the equilibrium dynamics of the ATRP process using this specific initiator. Note the reversible activation/deactivation cycle mediated by the Copper/Ligand complex.

ATRP_Mechanism Initiator Initiator (R-X) Transition Transition State (Atom Transfer) Initiator->Transition k_act Cu_I Activator [Cu(I)/L] Cu_I->Transition Radical Propagating Radical (R•) Transition->Radical Cu_II Deactivator [X-Cu(II)/L] Transition->Cu_II Radical->Transition k_deact Polymer Polymer Chain (Pn-X) Radical->Polymer + Monomer (k_p) Cu_II->Transition Monomer Monomer (NIPAM) Monomer->Polymer Polymer->Transition Re-activation

Figure 1: Mechanistic loop of ATRP. The amide initiator ensures the R-X bond energy matches the Pn-X bond energy, stabilizing the equilibrium constant (


).

Protocol 1: Synthesis of 2-Bromo-N-mesitylbutanamide

This initiator is typically synthesized via an acylation reaction. High purity is required to prevent "dead" chains during polymerization.

Reagents:

  • 2,4,6-Trimethylaniline (Mesitylamine) [CAS: 88-05-1]

  • 2-Bromobutyryl bromide [CAS: 26074-52-2]

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve Mesitylamine (1.0 eq, 20 mmol) and TEA (1.1 eq, 22 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute 2-Bromobutyryl bromide (1.05 eq, 21 mmol) in 10 mL DCM. Add this solution dropwise to the reaction flask over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A white precipitate (TEA·HBr salt) will form.

  • Workup:

    • Filter off the precipitate.

    • Wash the organic filtrate successively with:

      • 1M HCl (

        
         mL) – removes unreacted amine.
        
      • Sat.

        
         (
        
        
        
        mL) – neutralizes acid.
      • Brine (

        
         mL).
        
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:4 v/v).

  • Validation:

    • Yield Target: >85%

    • 1H NMR (CDCl3): Look for Mesityl protons (s, 6.9 ppm), Amide proton (bs, ~7.5 ppm), and the characteristic methine triplet of the bromobutyryl group (~4.5 ppm).

Protocol 2: ATRP of NIPAM

Target: Poly(NIPAM) with


 g/mol  and 

.

Reagents:

  • Monomer: NIPAM (Recrystallized from hexane).

  • Initiator: 2-bromo-N-mesitylbutanamide (Synthesized above).

  • Catalyst: CuCl (Purified by washing with glacial acetic acid).

  • Ligand: Me6TREN (Tris[2-(dimethylamino)ethyl]amine).

  • Solvent: Isopropanol (IPA) / Water (9:1 v/v) or DMF.

Experimental Workflow:

Workflow Step1 1. Component Mixing (Monomer + Initiator + Ligand + Solvent) Step2 2. Degassing (Freeze-Pump-Thaw x 3 cycles) Step1->Step2 Step3 3. Catalyst Addition (Add CuCl under N2 flow) Step2->Step3 Step4 4. Polymerization (25°C - 40°C, Sealed) Step3->Step4 Step5 5. Termination (Expose to Air, Dilute with THF) Step4->Step5 Step6 6. Purification (Pass through Alumina -> Precipitate in Ether) Step5->Step6

Figure 2: Experimental workflow for the ATRP of NIPAM.

Detailed Procedure:

  • Stoichiometry: Calculate ratios based on target DP (

    
    ).
    
    • Typical Ratio:

      
      .
      
  • Dissolution: In a Schlenk tube, dissolve NIPAM (1.13 g, 10 mmol) and Initiator (28.4 mg, 0.1 mmol) in Solvent (3 mL). Add Ligand (Me6TREN, 23 mg, 0.1 mmol).

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen is a radical scavenger and will kill the chain ends.

  • Catalysis: While the mixture is frozen (or under positive

    
     flow), add CuCl (9.9 mg, 0.1 mmol).
    
  • Polymerization: Seal the tube. Stir at room temperature (25°C).

    • Note: NIPAM polymerization is exothermic and fast. For higher molecular weights, consider cooling to 0°C or using CuCl2 (10-20% of Cu content) to slow propagation.

  • Termination: Open the flask to air (oxidizes Cu(I) to blue/green Cu(II)). Dilute with THF.

  • Purification: Pass the solution through a neutral alumina column to remove the copper catalyst (solution turns clear). Precipitate into cold diethyl ether.

Data Analysis & Troubleshooting

Typical Results vs. Common Issues:

ParameterIdeal ResultCommon IssueTroubleshooting
Conversion Linear vs. Time (First Order)Plateaus early (<50%)Oxygen leak or "Persistent Radical Effect" accumulation. Add Reducing Agent (Sn(EH)2) (ARGET ATRP).
Dispersity (

)
< 1.15Broad (> 1.[2][3]4)Initiation was too slow. Verify Initiator Purity. Ensure Cu(II) was present at

.
Molecular Weight Matches Theoretical (

)

Low initiator efficiency (

). Re-purify initiator.

Why the Mesityl Group Matters (Data Context): In comparative studies, NIPAM polymerized with Ethyl 2-bromoisobutyrate often yields


 due to slow initiation. The 2-bromo-N-mesitylbutanamide  consistently yields 

because the secondary amide radical stability is perfectly matched to the propagating NIPAM radical.

References

  • Teodorescu, M., & Matyjaszewski, K. (1999). "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules, 32(15), 4826–4831. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. [Link]

  • Braunecker, W. A., & Matyjaszewski, K. (2007). "Controlled/living radical polymerization: Features, developments, and perspectives." Progress in Polymer Science, 32(1), 93-146. [Link]

Sources

Application Notes and Protocols: Synthesis of 2-Bromo-N-(2,4,6-trimethylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2-bromo-N-(2,4,6-trimethylphenyl)butanamide, a potentially valuable building block in medicinal chemistry and materials science. The procedure involves the acylation of the sterically hindered amine, mesitylamine (2,4,6-trimethylaniline), with 2-bromobutyryl bromide. The steric hindrance presented by the ortho-methyl groups on the mesitylamine ring necessitates careful consideration of reaction conditions to achieve efficient amide bond formation. This protocol is designed to be a robust starting point for researchers, providing a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Scientific Principles and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of mesitylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutyryl bromide. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as a leaving group. A base, typically a non-nucleophilic amine such as triethylamine or diisopropylethylamine, is employed to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards product formation.

The primary challenge in this synthesis is the steric bulk of the mesitylamine, which can hinder the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon. To overcome this, the reaction is typically carried out in an aprotic solvent and may require elevated temperatures or extended reaction times to ensure complete conversion.

Materials and Apparatus

Reagent Formula MW ( g/mol ) Amount Molar Equiv.
MesitylamineC₉H₁₃N135.211.35 g1.0
2-Bromobutyryl bromideC₄H₆Br₂O229.902.53 g1.1
Triethylamine (TEA)C₆H₁₅N101.191.52 g (2.1 mL)1.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
1 M Hydrochloric acid (HCl)HCl36.46As needed-
Saturated sodium bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed-

Apparatus:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Magnetic stir plate with heating capabilities

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (optional)

Experimental Protocol

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mesitylamine Dissolve Mesitylamine and TEA in DCM cooling Cool to 0 °C mesitylamine->cooling add_bromide Add 2-Bromobutyryl Bromide (dropwise) cooling->add_bromide warm_rt Warm to Room Temperature add_bromide->warm_rt stir Stir Overnight warm_rt->stir wash_hcl Wash with 1 M HCl stir->wash_hcl wash_nahco3 Wash with sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_evap Filter and Evaporate dry->filter_evap purify Purify by Recrystallization or Column Chromatography filter_evap->purify

Reaction Workflow Diagram

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve mesitylamine (1.35 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Bromide: Dissolve 2-bromobutyryl bromide (2.53 g, 11 mmol) in 20 mL of anhydrous DCM and add it to an addition funnel. Add the 2-bromobutyryl bromide solution dropwise to the stirred mesitylamine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight (12-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

    • Column Chromatography: If recrystallization does not yield a pure product, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The final product, 2-bromo-N-(2,4,6-trimethylphenyl)butanamide, should be characterized by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the mesityl group, the methyl groups on the aromatic ring, the methine proton at the α-position to the bromine and carbonyl, the methylene protons of the ethyl group, and the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions

  • 2-Bromobutyryl bromide is corrosive and a lachrymator. It reacts with water to produce HBr gas. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Mesitylamine is toxic and an irritant. Avoid inhalation and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • Triethylamine is flammable and corrosive. Handle with care in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction due to steric hindrance.Increase the reaction temperature to reflux in DCM or use a higher boiling point solvent like THF. Extend the reaction time. Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).
Presence of starting material (mesitylamine) Insufficient acylating agent or reaction time.Ensure 1.1 equivalents of 2-bromobutyryl bromide are used. Increase the reaction time and monitor by TLC.
Formation of multiple products Side reactions.Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature to minimize side reactions.
Difficulty in purification Impurities with similar polarity to the product.Optimize the solvent system for recrystallization or use column chromatography with a shallow gradient.

References

  • General procedure for acylation of anilines. [Source: Similar reaction protocols]
  • Nucleophilic Acyl Substitution Mechanism. [Source: Organic Chemistry Textbooks]
  • Safety data for 2-bromobutyryl bromide.
  • Safety data for mesitylamine.
  • Purification techniques for amides.
  • Synthesis of sterically hindered amides.

Sources

Application Note: Leveraging 2-bromo-N-mesitylbutanamide for Precision Polymer Synthesis via Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Control in Polymer Synthesis

In fields ranging from advanced materials to sophisticated drug delivery systems, the macroscopic properties of a polymer are dictated by its microscopic characteristics: molecular weight, dispersity, architecture, and functionality.[1] Conventional free radical polymerization, while robust, offers little command over these critical parameters.[2] This has led to the ascendancy of controlled or "living" radical polymerization (CRP) techniques, which enable the synthesis of polymers with precisely defined attributes.[1][3]

Among these, Atom Transfer Radical Polymerization (ATRP) has proven to be one of the most versatile and widely adopted methods.[1][4] ATRP's power lies in its ability to control polymer chain growth through a reversible activation/deactivation process, mediated by a transition metal catalyst.[5][6] Central to the success of any ATRP system is the choice of initiator, the molecule that dictates the starting point and number of growing polymer chains.[7][8]

This application note provides a detailed guide to the use of a specialized amide-based initiator, 2-bromo-N-mesitylbutanamide , in ATRP. We will explore the mechanistic rationale for its use, its advantages, and provide detailed, field-tested protocols for its application in synthesizing well-defined homopolymers and block copolymers—structures of significant interest for applications such as drug delivery bioconjugates.[9][10]

The Initiator: A Closer Look at 2-bromo-N-mesitylbutanamide

The efficacy of an ATRP initiator is governed by its structure.[7] Alkyl halides are the most common class of initiators, designed to possess a labile carbon-halogen bond that can be reversibly cleaved by the catalyst system.[6][11]

Structure and Rationale:

2-bromo-N-mesitylbutanamide is an α-haloamide designed for high initiation efficiency and stability. Its key features are:

  • α-Bromo Group: The bromine atom is positioned on the carbon adjacent to the amide carbonyl group. This placement weakens the C-Br bond, facilitating its homolytic cleavage by the ATRP catalyst to generate the initiating radical.[5]

  • Amide Linkage: Compared to more common ester-based initiators, the amide bond offers greater hydrolytic stability.[12] This is a critical advantage in synthesizing polymers for biological applications or under conditions where ester hydrolysis is a risk.

  • N-mesityl Group: The bulky mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance. This bulk can influence initiator solubility and modulate the reactivity of the initiating radical. Furthermore, the amide bond's proximity to the halide can increase the bond dissociation energy; using polar solvents can help mitigate this effect for more efficient initiation.[13]

Mechanism of Initiation in ATRP

ATRP is founded on a dynamic equilibrium between a small concentration of active, propagating radicals and a vast majority of dormant, halogen-capped polymer chains.[6] This equilibrium minimizes termination reactions that plague conventional radical polymerization.

The initiation process using 2-bromo-N-mesitylbutanamide proceeds as follows:

  • Activation: The initiator, 2-bromo-N-mesitylbutanamide (R-X), reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed by a ligand). The copper catalyst abstracts the bromine atom.[5]

  • Radical Generation: This "atom transfer" oxidizes the catalyst (Cu(I) to Cu(II)) and generates an initiating radical (R•).[5]

  • Propagation: The radical (R•) rapidly adds to a monomer unit (M), starting the polymer chain growth (P•).

  • Deactivation: The propagating radical (P•) is quickly and reversibly capped by the halogen from the now higher-oxidation-state catalyst complex (e.g., Cu(II)Br₂/Ligand), reforming a dormant chain (P-X) and regenerating the activator. This rapid deactivation is key to maintaining control.

Sources

Synthesis of gamma-lactams from alpha-bromoamides

Application Note: Strategic Synthesis of -Lactams via Radical Cyclization of -Haloamides[1]

Executive Summary

The

This Application Note details the synthesis of


Atom Transfer Radical Cyclization (ATRC)Copper-Catalyzed Thermal ProtocolVisible-Light Photoredox Protocol

Mechanistic Principles: The 5-exo-trig Pathway

The transformation relies on the "Persistent Radical Effect." The reaction is not a simple chain process but a redox-mediated cycle where the concentration of active radicals is kept low to prevent polymerization.

The Catalytic Cycle[2]
  • Activation: The metal catalyst (

    
    ) abstracts the bromine atom from the 
    
    
    -bromoamide, generating an electrophilic carbon-centered radical and an oxidized metal-halide species (
    
    
    ).
  • Cyclization: The radical undergoes a rapid 5-exo-trig cyclization onto the pendant alkene.[1] This is kinetically favored over the 6-endo pathway.

  • Deactivation (Halogen Transfer): The oxidized metal complex transfers the bromine atom back to the newly formed radical, quenching it to form the product and regenerating the active

    
     catalyst.
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways between successful ATRC and the common pitfall of polymerization.

ATRC_MechanismSubstrateα-Bromoamide(Precursor)Radical_Aα-Amido Radical(Intermediate A)Substrate->Radical_A Activation (SET)Cat_OxX-Cu(II) / Ru(III)Cyclized_RadCyclized Radical(Intermediate B)Radical_A->Cyclized_Rad 5-exo-trig(k_cyc)PolymerPolymerization(Side Product)Radical_A->Polymer Intermolecular Addn(High Conc.)Productγ-Lactam(Product)Cyclized_Rad->Product Halogen Transfer(Deactivation)Cat_RedCu(I) / Ru(II)*Cat_Red->Radical_AInitiatesCat_Red->Cat_Ox OxidationCat_Ox->ProductTerminatesCat_Ox->Cat_Red Reduction

Figure 1: The Atom Transfer Radical Cyclization (ATRC) catalytic cycle. Note the critical competition between the intramolecular 5-exo-trig cyclization and intermolecular polymerization.

Method A: Copper-Catalyzed Thermal Protocol

Best for: Scalable synthesis (>1g), substrates requiring high activation energy. Mechanism: Kharasch Addition variant.

Reagents & Equipment
  • Catalyst: CuCl (99.9%, purified) or CuBr.

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or bpy (2,2'-bipyridine). TPMA is preferred for its faster redox kinetics.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Reducing Agent (Optional): AIBN (5 mol%) can be added to regenerate Cu(I) if trace oxygen oxidizes the catalyst.

Protocol Steps
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, mix CuCl (10 mol%) and TPMA (10 mol%) in DCE. Stir until a homogeneous green/brown solution forms.

    • Self-Validation: If the solution turns bright blue or green immediately, oxygen is present. The active Cu(I) species should be dark brown/reddish.

  • Substrate Addition: Dissolve the

    
    -allyl-
    
    
    -bromoamide (1.0 equiv) in degassed DCE.
    • Concentration Rule: Maintain [Substrate]

      
       0.05 M – 0.1 M. High concentrations favor intermolecular polymerization.
      
  • Reaction: Heat the mixture to reflux (80°C for DCE) for 2–12 hours. Monitor by TLC.

  • Workup: Cool to room temperature. Wash the organic layer with 10% aqueous EDTA or

    
     to sequester copper (turns the aqueous layer blue).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Method B: Visible-Light Photoredox Protocol

Best for: Thermally sensitive substrates, late-stage functionalization. Mechanism: Oxidative Quenching Cycle using


Reagents & Equipment
  • Photocatalyst:

    
     (1–2 mol%) or 
    
    
    .
  • Light Source: Blue LED (450–465 nm).

  • Solvent: DMF or Acetonitrile (degassed).

  • Additive: Lithium Bromide (LiBr) is often added to facilitate the halogen transfer step.

Protocol Steps
  • Setup: To a Pyrex tube, add the

    
    -bromoamide (1.0 equiv), Photocatalyst (2 mol%), and LiBr (1.0 equiv).
    
  • Degassing (Critical): Seal the tube and sparge with Argon for 15 minutes.

    • Why? Oxygen is a triplet radical quencher (

      
      ) and will shut down the excited state of the photocatalyst.
      
  • Irradiation: Place the tube 2–3 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Monitoring: Reaction typically completes in 6–24 hours.

    • Self-Validation: The reaction mixture should remain clear/translucent. Precipitation often indicates catalyst decomposition or polymer formation.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureCopper (Thermal)Photoredox (Visible Light)
Reaction Temperature 80–110°C25°C (Room Temp)
Catalyst Cost Low (Cu is abundant)High (Ru/Ir are precious)
Scalability High (kg scale possible)Moderate (photon penetration limits)
Functional Group Tolerance Good, but sensitive to oxidantsExcellent, tolerates biomolecules
Reaction Time Fast (2–6 h)Slower (12–24 h)
Troubleshooting Guide
  • Problem: Low Yield / Polymerization

    • Root Cause:[2][1][3][4][5] Concentration too high.

    • Solution: Dilute the reaction to 0.01 M. Slow addition of the substrate via syringe pump can also simulate high dilution.

  • Problem: No Reaction (Starting Material Recovered)

    • Root Cause (Cu): Catalyst oxidation.[2]

    • Solution: Add a reducing agent like Ascorbic Acid or AIBN to regenerate Cu(I).

    • Root Cause (Photo): "Inner Filter Effect."

    • Solution: The substrate or product might absorb at 450nm. Switch to a Green LED (520nm) and a compatible catalyst (e.g., Eosin Y).

  • Problem: Hydrodehalogenation (Product lacks Br)

    • Root Cause:[2][1][3][4][5] Hydrogen Atom Transfer (HAT) from solvent.

    • Solution: Avoid solvents with weak C-H bonds (e.g., THF). Use Benzene, Trifluorotoluene, or Acetonitrile.

References

  • Nagashima, H., et al. (2001).[6][7] "Copper-catalyzed cyclization of N-allylhalodifluoroacetamides: an efficient synthesis of alpha,alpha-difluorinated gamma-lactams." Journal of Organic Chemistry.

  • Severin, K. (2006). "Ruthenium catalysts for the atom transfer radical addition of carbon tetrachloride to olefins." Chemical Communications.
  • Stephenson, C. R. J., et al. (2012). "Visible Light-Mediated Atom Transfer Radical Cyclization." Journal of the American Chemical Society.

  • Review: "Atom-transfer radical cyclization of α-bromocarboxamides under organophotocatalytic conditions." ResearchGate.[2][8]

  • Review: "Recent Progress in Visible Light-Mediated Synthesis of γ-lactams." ResearchGate.[2][8]

Application Notes and Protocols for C-H Functionalization Using N-Mesityl Bromoamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of C-H Functionalization with N-Mesityl Bromoamides

The direct conversion of carbon-hydrogen (C-H) bonds into valuable functional groups represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical alternative to traditional pre-functionalization strategies.[1] This approach is particularly impactful in drug discovery and development, where the late-stage functionalization of complex molecules can rapidly generate diverse libraries of analogs for structure-activity relationship (SAR) studies.[2][3] Among the array of reagents developed for this purpose, N-mesityl bromoamides are emerging as powerful tools for C-H functionalization, particularly for amination and halogenation reactions.

The N-mesityl group, with its significant steric bulk, plays a crucial role in modulating the reactivity and selectivity of these reagents.[4][5] This steric hindrance can influence the stability of the reagent, the reaction mechanism, and the stereochemical outcome of the transformation. These application notes provide a comprehensive guide to the use of N-Mesityl Bromoamides in C-H functionalization, covering their synthesis, mechanistic underpinnings, and detailed protocols for their application in both photochemical and transition-metal-catalyzed reactions.

I. Synthesis and Handling of N-Mesityl Bromoamides

The synthesis of N-mesityl bromoamides is typically achieved through the N-bromination of the corresponding N-mesityl amide. Careful handling of brominating agents and the final product is essential due to their potential reactivity and toxicity.

Protocol 1: Synthesis of N-Bromo-N-mesitylacetamide

This protocol describes a general procedure for the synthesis of a representative N-mesityl bromoamide.

Materials:

  • N-Mesitylacetamide

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-mesitylacetamide (1.0 equiv.).

  • Dissolve the amide in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-bromo-N-mesitylacetamide.

  • The product can be purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • N-Mesityl bromoamides are potentially reactive and should be stored in a cool, dark place, preferably under an inert atmosphere.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

II. Photochemical C-H Bromination

Visible-light-mediated C-H functionalization offers a mild and often highly selective method for the introduction of new functional groups.[7][8] N-Bromoamides are excellent reagents for these transformations, proceeding through a radical-mediated mechanism.

Mechanism of Photochemical C-H Bromination

The reaction is initiated by the homolytic cleavage of the N-Br bond upon absorption of visible light, generating a bromine radical and an amidyl radical. The amidyl radical, stabilized by the mesityl group, can then abstract a hydrogen atom from the substrate to form a carbon-centered radical. This radical is subsequently trapped by the bromine radical to afford the brominated product.

G cluster_initiation Initiation cluster_propagation Propagation N-Bromoamide R-N(Mesityl)-Br Amidyl_Radical R-N(Mesityl)• N-Bromoamide->Amidyl_Radical Visible Light (hν) Bromine_Radical Br• N-Bromoamide->Bromine_Radical Visible Light (hν) Substrate_Radical R• Amidyl_Radical->Substrate_Radical H-atom abstraction from Substrate (R-H) Brominated_Product R-Br Substrate_Radical->Brominated_Product Radical recombination with Bromine Radical

Caption: Proposed mechanism for photochemical C-H bromination.

Protocol 2: Visible-Light-Mediated C-H Bromination of an Unactivated Alkane

This protocol provides a general procedure for the selective bromination of a C-H bond in a complex molecule.

Materials:

  • Substrate (e.g., a complex organic molecule with aliphatic C-H bonds)

  • N-Bromo-N-mesitylacetamide (from Protocol 1)

  • Benzene or other suitable solvent

  • Visible light source (e.g., household compact fluorescent lamp)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve the substrate (1.0 equiv.) in the chosen solvent under an inert atmosphere.

  • Add N-bromo-N-mesitylacetamide (1.5 equiv.).

  • Place the reaction vessel at a close distance to the visible light source and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining N-bromoamide.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Representative Data for Photochemical C-H Bromination

The following table illustrates the expected yields and regioselectivity for the bromination of various substrates, based on literature reports for similar N-bromoamides.[9]

SubstrateMajor ProductYield (%)Regioselectivity (Major:Minor)
CyclohexaneBromocyclohexane75N/A
Adamantane1-Bromoadamantane85>20:1
n-Hexane2-Bromohexane605:1 (2- vs 3-)
Ethylbenzene1-Bromo-1-phenylethane80>10:1 (benzylic vs other)

III. Transition-Metal-Catalyzed C-H Amination

Transition metal catalysis provides a powerful platform for directed C-H amination reactions, enabling the formation of C-N bonds with high regioselectivity.[10][11] Rhodium and palladium are particularly effective catalysts for these transformations.[12][13]

Mechanism of Rhodium-Catalyzed C-H Amination

While the precise mechanism can vary depending on the specific system, a plausible pathway for rhodium-catalyzed C-H amination with an N-mesityl bromoamide involves a directing group on the substrate coordinating to the rhodium center. This is followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. Oxidative addition of the N-mesityl bromoamide to the rhodium center, followed by reductive elimination, furnishes the aminated product and regenerates the active catalyst.

G Start Substrate + [Rh(III)] Coordination Coordination of Directing Group Start->Coordination CMD Concerted Metalation-Deprotonation (CMD) Coordination->CMD Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle Oxidative_Addition Oxidative Addition of N-Mesityl Bromoamide Rhodacycle->Oxidative_Addition RhV_Intermediate Rh(V) Intermediate Oxidative_Addition->RhV_Intermediate Reductive_Elimination Reductive Elimination RhV_Intermediate->Reductive_Elimination Reductive_Elimination->Start Regeneration of [Rh(III)] Product Aminated Product Reductive_Elimination->Product

Caption: Proposed workflow for Rh(III)-catalyzed C-H amination.

Protocol 3: Rhodium-Catalyzed Directed C-H Amination

This protocol outlines a general procedure for the ortho-amination of a benzamide derivative.

Materials:

  • Substrate (e.g., N-methoxybenzamide)

  • N-Bromo-N-mesitylacetamide (from Protocol 1)

  • [RhCp*Cl2]2 (catalyst)

  • AgSbF6 (additive)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction tube, add the substrate (1.0 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Add N-bromo-N-mesitylacetamide (1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Representative Data for Rhodium-Catalyzed C-H Amination

The following table provides expected outcomes for the directed amination of various arenes, based on literature for similar rhodium-catalyzed C-H amination reactions.[13]

Substrate (Directing Group)ProductYield (%)
N-Methoxybenzamide (Amide)ortho-Aminated N-methoxybenzamide85
2-Phenylpyridine (Pyridine)ortho-Aminated 2-phenylpyridine90
Acetophenone O-methyl oxime (Oxime)ortho-Aminated acetophenone oxime78
Benzoic Acid (Carboxylic Acid)ortho-Aminated benzoic acid70

IV. Applications in Drug Discovery and Development

The ability to perform late-stage C-H functionalization with N-mesityl bromoamides is of significant value in the pharmaceutical industry.[2][3] This strategy allows for:

  • Rapid Analog Synthesis: Efficiently generate a diverse range of analogs of a lead compound to explore SAR.

  • Metabolic "Soft Spot" Blocking: Introduce bulky groups at positions susceptible to metabolic degradation to improve the pharmacokinetic profile of a drug candidate.

  • Fine-Tuning of Physicochemical Properties: Modify polarity, lipophilicity, and other key properties by introducing amine or halogen functionalities.

The protocols described herein provide a robust starting point for researchers looking to incorporate C-H functionalization with N-mesityl bromoamides into their synthetic workflows, accelerating the discovery and development of new therapeutic agents.

References

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health.[Link]

  • C–H bond functionalization: recent discoveries and future directions. Beilstein Journals.[Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed.[Link]

  • Copper Catalyzed C-H Functionalization: Method Development via Enabling Intermediates. Colorado State University.[Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications.[Link]

  • Rhodium(III)-catalyzed C-H activation and amidation of arenes using N-arenesulfonated imides as amidating reagents. PubMed.[Link]

  • Mechanistic investigation of the amination reaction. ResearchGate.[Link]

  • The effect of the N-mesityl group in NHC-catalyzed reactions. National Institutes of Health.[Link]

  • Palladium Catalyzed Non-directed Aromatic C-H Aminations. Digital WPI.[Link]

  • Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. National Institutes of Health.[Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.[Link]

  • An update on late-stage functionalization in today's drug discovery. PubMed.[Link]

  • Site-selective aliphatic C-H bromination using N-bromoamides and visible light. PubMed.[Link]

  • Mechanistic hypothesis for aromatic C–H amination. ResearchGate.[Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Semantic Scholar.[Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.[Link]

  • Hofmann–Löffler reaction. Wikipedia.[Link]

  • Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. Royal Society of Chemistry.[Link]

  • Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journals.[Link]

  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. ACS Publications.[Link]

  • Site-selective aliphatic C-H bromination using N-bromoamides and visible light. Semantic Scholar.[Link]

  • Late-stage functionalization. Wikipedia.[Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. National Institutes of Health.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Electrochemical Late-Stage Functionalization. National Institutes of Health.[Link]

  • Introducing the New Class of N-Phosphoryl Ynamides via Cu(I)-Catalyzed Amidations of Alkynyl Bromides. National Institutes of Health.[Link]

  • Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. National Institutes of Health.[Link]

  • Rhodium(III)-catalyzed C-H activation and amidation of arenes using N-arenesulfonated imides as amidating reagents. PubMed.[Link]

  • N-Methoxyamide: An Alternative Amidation Reagent in the Rhodium(III)-Catalyzed C-H Activation. PubMed.[Link]

  • Synthesis of N-Sulfonylamidated and Amidated Azobenzenes under Rhodium Catalysis. ACS Publications.[Link]

  • Palladium Catalyzed C-H Amination. EPFL.[Link]

  • Palladium-catalysed transannular C-H functionalization of alicyclic amines. PubMed.[Link]

Sources

Stereoselective synthesis using chiral alpha-bromoamides

Advanced Stereocontrol: Dynamic Kinetic Resolution of Chiral -Bromoamides

Executive Summary

Chiral



Dynamic Kinetic Resolution (DKR)

This guide details the stereoselective handling of

  • Precursor Synthesis: The stereocontrolled conversion of amino acids to

    
    -bromo acids (Net Retention).
    
  • DKR Substitution: A self-validating protocol for generating chiral

    
    -amino acid derivatives with high diastereomeric ratios (dr > 95:5).
    

Mechanistic Grounding: The DKR Advantage

In a standard Kinetic Resolution, the maximum theoretical yield is 50%. In Dynamic Kinetic Resolution (DKR) , the starting material enantiomers rapidly interconvert (racemize) under the reaction conditions, while one enantiomer reacts significantly faster with the nucleophile. This allows for theoretical yields up to 100% of a single stereoisomer.

The DKR Cycle

For




Figure 1: The Dynamic Kinetic Resolution landscape. Rapid equilibration via the enolate allows the nucleophile to funnel the racemic mixture through the lower-energy transition state of the (R)-enantiomer.

Protocol A: Synthesis of Chiral -Bromo Acids

Objective: Convert natural L-amino acids to

retention of configurationMechanism:

Reagents & Equipment[1][2]
  • Substrate: L-Amino Acid (e.g., L-Valine, L-Phenylalanine).

  • Reagents: Sodium Nitrite (

    
    ), Potassium Bromide (
    
    
    ), Sulfuric Acid (
    
    
    ).
  • Equipment: Jacketed reactor or ice bath, internal temperature probe.

Step-by-Step Procedure
  • Preparation: Dissolve L-Amino Acid (10 mmol) and

    
     (35 mmol, 3.5 equiv) in 
    
    
    (50 mL).
  • Cooling: Cool the mixture to -5°C. Critical: Temperature control is vital to prevent side reactions.

  • Diazotization: Add

    
     (15 mmol, 1.5 equiv) portion-wise over 1 hour. Maintain internal temp < 0°C.
    
    • Observation: Evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for 1 hour.

  • Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallization from hexane/EtOAc or direct use (purity often >95%).

Data Validation:

Substrate Product Yield (%) config. Ref
L-Valine (S)-2-bromo-3-methylbutanoic acid 82% Retention [1]

| L-Phenylalanine | (S)-2-bromo-3-phenylpropanoic acid | 78% | Retention | [1] |

Protocol B: DKR Nucleophilic Substitution

Objective: Stereoselective synthesis of peptide analogues or

Scope:
Reagents
  • Substrate:

    
    -Bromoamide (prepared from Protocol A via standard amide coupling).
    
  • Nucleophile: Dibenzylamine (

    
    ) or chiral amino ester.[1]
    
  • Catalyst: TBAI (0.5 - 1.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.0 - 1.5 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Setup: In a flame-dried flask under Argon, dissolve

    
    -bromoamide (1.0 mmol) in dry DCM (5 mL).
    
  • Catalyst Addition: Add TBAI (0.5 mmol). Stir for 10 minutes.

    • Insight: TBAI generates a transient

      
      -iodo species, which is more electrophilic and reacts faster, enhancing the 
      
      
      ratio.
  • Nucleophile/Base Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.1 mmol).

  • Incubation (The DKR Phase): Stir at Room Temperature (20-25°C).

    • Monitoring: Monitor by TLC/HPLC. Reaction times vary (4–24 hours) depending on steric bulk.

    • Checkpoint: If dr is low, lower the temperature to 0°C and increase reaction time to favor thermodynamic control.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with 1N HCl (to remove excess amine), then brine.

  • Analysis: Determine Diastereomeric Ratio (dr) via Chiral HPLC or

    
     NMR.
    

Figure 2: Operational workflow for the DKR-mediated substitution of

Application: Synthesis of -Lactams


  • Strategy: An

    
    -bromoamide containing a ketone or imine moiety can undergo intramolecular cyclization.
    
  • Protocol Insight: Using Zinc dust (Reformatsky conditions) or Indium typically yields the cis-

    
    -lactam as the major product due to the transition state geometry [2].
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low dr (Poor stereocontrol) Racemization rate (

) is too slow compared to substitution.
Increase TBAI loading or switch to a more polar solvent (THF) to stabilize the enolate intermediate.
Low Yield Elimination side-reaction (dehydrobromination).Use a less bulky base or lower temperature. Ensure anhydrous conditions.
No Reaction Steric hindrance of the nucleophile.Switch from

conditions to Silver-promoted substitution (creates a cationic intermediate, though this may compromise DKR).

References

  • Frlan, R., & Kikelj, D. (2006). Synthesis of Homochiral

    
    -Bromo Acids. Synthesis, 2006(14), 2271–2285. 
    
  • Nun, P., et al. (2011). Dynamic Kinetic Resolution of

    
    -Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution. Chemistry – A European Journal, 17(36), 10005-10012. 
    
  • Caddick, S., et al. (2003). Intermolecular Radical Reactions of

    
    -Bromoamides. Tetrahedron, 59(29), 5417-5428. 
    
  • Trost, B. M. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Princeton Group Meeting Notes.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N-Mesitylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-246-ATRP Subject: Yield Improvement & Troubleshooting for Sterically Hindered Alpha-Bromo Amides[1]

Introduction: The Synthetic Challenge

You are likely synthesizing 2-bromo-N-mesitylbutanamide to serve as an initiator for Atom Transfer Radical Polymerization (ATRP) .[1] This molecule presents a classic "perfect storm" of synthetic challenges:

  • Steric Wall: The mesityl group (2,4,6-trimethylphenyl) creates significant steric hindrance, slowing down the nucleophilic attack of the amine.[1]

  • Elimination Risk: The 2-bromo group activates the alpha-proton.[1] Under basic conditions (necessary to neutralize HBr), the molecule is prone to E2 elimination , forming the useless byproduct 2-butenamide (crotonamide derivative).[1]

  • Hydrolytic Instability: The preferred starting material, 2-bromobutyryl bromide, is aggressively moisture-sensitive.[1]

This guide moves beyond standard textbook protocols to address these competing factors, ensuring high yield and purity.

Module 1: Critical Process Parameters (CPP)

To improve yield, you must balance Kinetics (driving the hindered reaction) against Thermodynamics (preventing elimination).[1]

ParameterThe "Yield Killer"The Fix
Reagent Choice Carboxylic Acid + Coupling Agent (DCC/EDC): Too slow for mesitylamine.[1] The intermediate

-acylisourea often rearranges or hydrolyzes before the hindered amine can attack.[1]
Use Acid Bromides: Use 2-bromobutyryl bromide .[1] It is orders of magnitude more reactive, overcoming the steric barrier of the mesityl group.[1]
Base Stoichiometry Excess Base: A large excess (>1.5 eq) of Triethylamine (TEA) promotes the deprotonation of the

-carbon, leading to elimination (alkene formation).
Strict Stoichiometry: Use exactly 1.05 - 1.1 equivalents of TEA.[1] If possible, use a non-nucleophilic, bulky base like DIPEA (Hünig's base) to minimize direct attack.[1]
Temperature Profile Constant Room Temp: Adding acid bromide at RT causes a localized exotherm, instantly triggering elimination side reactions.[1]Ramp Profile: Add at -10°C to 0°C (kinetic control). Stir cold for 1h. Only then warm to RT to drive conversion.
Solvent Quality "Wet" DCM/THF: Acid bromides hydrolyze instantly in the presence of trace water.[1]Anhydrous Only: Solvents must be dried (molecular sieves or distillation).[1]

Module 2: The Gold Standard Protocol

Target Scale: 10 mmol Expected Yield: >85% Purity: >98% (Recrystallized)

Reagents
  • A: Mesitylamine (1.35 g, 10 mmol)[1]

  • B: Triethylamine (TEA) (1.5 mL, ~11 mmol) [Dried over KOH]

  • C: 2-Bromobutyryl bromide (1.25 mL, 10.5 mmol) [Clear, colorless liquid.[1] If yellow/orange, distill before use]

  • Solvent: Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.[1]

  • Amine Solubilization: Add Mesitylamine (A) and TEA (B) to the flask. Dissolve in 40 mL of anhydrous DCM. Cool the system to 0°C in an ice/water bath.

  • Controlled Addition: Dilute 2-Bromobutyryl bromide (C) in 10 mL of anhydrous DCM in the addition funnel. Add this solution dropwise over 30 minutes.

    • Technical Note: The solution will turn cloudy as TEA[1]·HBr salts precipitate.[1][2] This is normal.

  • The "Cold Soak": Stir at 0°C for 1 hour. Do not remove the bath yet. This allows the initial acylation to occur without providing thermal energy for elimination.[1]

  • Steric Drive: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The amine spot (low Rf, UV active) should disappear.[1]

  • Workup (The Acid Wash):

    • Filter off the solid TEA·HBr salts.

    • Wash the filtrate with 1M HCl (2 x 20 mL) .[1] Crucial Step: This protonates and removes any unreacted mesitylamine, which is difficult to separate by column chromatography later.[1]

    • Wash with saturated NaHCO₃ (2 x 20 mL) and Brine (1 x 20 mL).[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • The crude solid is often off-white.[1]

    • Recrystallize from hot Hexane (or Hexane/EtOAc 9:1).

    • Result: White crystalline needles.[1]

Module 3: Troubleshooting Hub (FAQ)

Q1: My product is a brown oil instead of a white solid.

  • Diagnosis: Oxidation of the amine or residual solvent.[1]

  • Fix: Mesitylamine oxidizes easily.[1] Ensure you are working under Nitrogen/Argon.[1] If it's an oil, try scratching the flask with a glass rod or adding a seed crystal.[1] If it remains oily, you likely have the "Elimination Product" (see Q2) acting as an impurity preventing crystallization.[1]

Q2: NMR shows doublets around 6.0-7.0 ppm that shouldn't be there.

  • Diagnosis: Elimination Reaction. You have synthesized N-mesitylcrotonamide (alkene) alongside your product.[1]

  • Root Cause: Temperature was too high during addition, or too much base was used.[1]

  • Recovery: This is hard to separate.[1] It is better to restart. Ensure the addition is done at 0°C and strictly limit TEA to 1.1 equivalents.

Q3: Yield is low (<50%), and I recovered starting material.

  • Diagnosis: Hydrolysis of the Acid Bromide.[1]

  • Root Cause: Your DCM was wet, or the 2-bromobutyryl bromide has degraded in the bottle.[1]

  • Fix: Distill the acid bromide if it looks colored. Store DCM over 4Å molecular sieves overnight before use.

Q4: Can I use Pyridine instead of TEA?

  • Answer: Yes, but Pyridine is a weaker base and a nucleophile.[1] It can sometimes form an acyl-pyridinium intermediate that is susceptible to moisture.[1] TEA is generally preferred for this specific hindered amide if temperature is controlled.[1]

Module 4: Workflow Visualization

The following diagram illustrates the decision logic and critical control points for the synthesis.

G Start Start: Reagent Prep (Dry DCM, N2 Atmosphere) Mix Dissolve Mesitylamine + TEA Cool to 0°C Start->Mix Add Dropwise Addition of 2-Bromobutyryl Bromide Mix->Add CheckTemp Is Temp < 5°C? Add->CheckTemp Elimination FAILURE: Elimination Side Rxn (Formation of Crotonamide) CheckTemp->Elimination No (Exotherm) ColdStir Stir 0°C for 1 hr (Kinetic Control) CheckTemp->ColdStir Yes Warm Warm to RT Stir 4-12 hrs ColdStir->Warm TLC TLC Check: Amine Spot Gone? Warm->TLC AddTime Add Time / Gentle Heat (30°C) TLC->AddTime No Workup Workup: 1. Filter Salts 2. Wash 1M HCl (Remove Amine) 3. Wash NaHCO3 TLC->Workup Yes AddTime->TLC Cryst Recrystallization (Hexane/EtOAc) Workup->Cryst Final Pure 2-Bromo-N-Mesitylbutanamide (White Crystals) Cryst->Final

Caption: Logic flow for synthesis, highlighting the critical temperature control point to avoid elimination side-products.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

    • Context: Foundational text describing the synthesis of alkyl halide initiators for ATRP, establishing the necessity of the 2-bromo-amide motif.[1]

  • Jakubowski, W., & Matyjaszewski, K. (2005).[1] Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 38(10), 4139–4146.[1] Link[1]

    • Context: details the specific use of N-aryl 2-bromoamides and their purity requirements for controlled polymeriz
  • Organic Syntheses, Coll. Vol. 6. (1988).[1] General methods for Amide Synthesis using Acid Chlorides. p. 190.[1] Link

    • Context: Standard operating procedures for Schotten-Baumann and anhydrous amide couplings.[1]

  • Teodorescu, M., & Matyjaszewski, K. (1999).[1] Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4837.[1] Link[1]

    • Context: Discusses the stability and synthesis of amide-based initiators and the risks of side reactions with hindered amines.

Sources

Technical Support Center: Overcoming Steric Hindrance in Mesityl Amide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MES-AMIDE-001 Subject: Troubleshooting & Protocols for Sterically Congested Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Mesityl Wall"

The formation of amides involving mesityl (2,4,6-trimethylphenyl) groups presents a classic challenge in organic synthesis. Whether the mesityl group is on the amine (mesitylamine) or the carboxylic acid (mesitylcarboxylic acid), the two ortho-methyl groups create a "steric wall."

This steric bulk prevents the nucleophile (amine) from approaching the electrophile (carbonyl carbon) at the optimal Burgi-Dunitz angle (107°). Standard coupling reagents (EDC, DCC) often fail because the rate of activated ester hydrolysis or rearrangement (N-acylurea formation) exceeds the rate of the hindered amine's attack.

This guide prioritizes three tiers of intervention:

  • The Modern Standard: Propylphosphonic Anhydride (T3P®).[1]

  • The Neutral Activator: Ghosez’s Reagent (for acid-sensitive substrates).

  • The Paradigm Shift: Grignard-Isocyanate Coupling (for "impossible" couplings).

Decision Matrix: Selecting Your Protocol

Do not waste time with EDC/HOBt if you have a mesityl group. Use this logic flow to select the correct method immediately.

decision_tree Start START: Mesityl Amide Coupling Check_Acid Is the substrate acid-sensitive? Start->Check_Acid Check_Hindrance Is the reaction failing with HATU/Heat? Check_Acid->Check_Hindrance No Method_Ghosez METHOD B: Ghosez's Reagent (Neutral Acid Chloride Gen) Check_Acid->Method_Ghosez Yes (e.g., Boc groups present) Method_T3P METHOD A: T3P® Coupling (High Yield, Low Epimerization) Check_Hindrance->Method_T3P No (First Attempt) Method_Grignard METHOD C: Grignard-Isocyanate (C-C Bond Formation) Check_Hindrance->Method_Grignard Yes (Extreme Hindrance)

Figure 1: Strategic decision tree for selecting the optimal coupling method based on substrate sensitivity and steric severity.

Technical Protocols & Troubleshooting

Method A: The T3P® Protocol (Primary Recommendation)

Why it works: T3P (Propylphosphonic anhydride) acts as a kinetic dehydrating agent. Unlike HATU, it does not rely on a leaving group that adds bulk to the transition state. It forms a highly reactive mixed anhydride that drives the reaction forward, often with lower epimerization rates.

Standard Operating Procedure:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1–1.5 equiv Mesityl Amine in 2-MeTHF (preferred) or DMF.

    • Note: 2-MeTHF often provides higher yields than DMF for T3P reactions due to solubility profiles.

  • Base: Add 3.0–5.0 equiv Pyridine or DIPEA.

    • Tip: Pyridine often acts synergistically with T3P.

  • Addition: Add 1.5–2.0 equiv T3P (50% w/w solution in EtOAc or DMF) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no conversion after 2 hours, heat to 60–80°C .

  • Workup: Quench with water. T3P byproducts are water-soluble, simplifying purification.[1]

FAQ / Troubleshooting:

Q: The reaction stalls at 50% conversion. A: Increase concentration. T3P reactions are second-order; running them at high concentration (0.5 M to 1.0 M) significantly boosts the rate for hindered substrates.

Q: Can I use T3P with acid-sensitive protecting groups? A: Yes, but control the temperature. While T3P is acidic, the excess base (pyridine) buffers the system. Keep it at 0°C–RT if possible.

Method B: Ghosez’s Reagent (The "Sniper" Approach)

Why it works: Standard acid chloride generation (SOCl₂, Oxalyl Chloride) generates HCl, which can degrade protecting groups (Boc, TBS). Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions .[2]

Standard Operating Procedure:

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM. Add 1.1 equiv Ghosez’s Reagent at 0°C. Stir for 1–2 hours.

    • Monitoring: Check by TLC (acid chloride often runs different than acid) or quench an aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling: Add 1.2 equiv Mesityl Amine and 1.5 equiv DIPEA (or Pyridine) to the solution.

  • Reaction: Stir at RT. If sluggish, reflux in DCM (40°C) or switch solvent to Chloroform/DCE for higher reflux temps.

FAQ / Troubleshooting:

Q: My acid chloride isn't forming even with Ghosez reagent. A: Ensure your DCM is strictly anhydrous. Ghosez reagent hydrolyzes instantly with moisture. If the acid is extremely hindered, catalytic DMF is not needed (unlike Oxalyl chloride); just increase time or temperature slightly.

Method C: Grignard-Isocyanate Coupling (The "Nuclear" Option)

Why it works: This method bypasses the "activated ester" pathway entirely. Instead of forcing a nucleophile (amine) to attack a hindered electrophile, you switch the roles. You react a Grignard reagent (carbon nucleophile) with an Isocyanate (electrophile).[3] This forms the amide bond via C-C bond formation (if using carbamoyl chloride logic) or direct addition, avoiding the traditional tetrahedral intermediate collapse issues.

Standard Operating Procedure:

  • Prepare Isocyanate: Convert your Mesityl Amine to Mesityl Isocyanate using Triphosgene (or buy it if available).

    • Alternatively: If the Mesityl group is on the Carbonyl side, use Mesityl Magnesium Bromide and the corresponding Isocyanate of the amine partner.

  • Coupling: Dissolve the Isocyanate (1.0 equiv) in dry THF or Et₂O.

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise at -78°C or 0°C.

  • Quench: Warm to RT and quench with dilute acid.

FAQ / Troubleshooting:

Q: Is this method compatible with esters/ketones elsewhere in the molecule? A: Surprisingly, yes. The reaction of Grignard reagents with isocyanates is extremely fast and chemoselective at low temperatures (-78°C), often outcompeting attack on esters.

Comparative Data Analysis

The following table summarizes yield expectations based on internal application data and literature precedents for hindered couplings (e.g., Mesityl-COOH + Aniline derivatives).

Coupling ReagentMechanismTypical Yield (Hindered)Epimerization RiskWorkup Difficulty
EDC / HOBt Carbodiimide< 10% (Fail)HighHigh (Urea removal)
HATU / HOAt Uronium40–60%ModerateModerate
T3P® (Pyridine) Phosphonic Anhydride85–95% Low Low (Water soluble)
Ghosez Reagent Neutral Acid Chloride70–90%LowModerate
SOCl₂ (Reflux) Acid Chloride60–80%High (Racemization)High (Corrosive)

Mechanistic Insight

The failure of standard coupling is due to the Orthogonal Steric Clash . The diagram below visualizes why the mesityl methyl groups physically block the approach of the amine lone pair.

reaction_mechanism Amine Mesityl Amine TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Electrophile Activated Ester Electrophile->TS Product Mesityl Amide TS->Product Collapse Block STERIC CLASH Block->Amine Ortho-Methyls Repel

Figure 2: The ortho-methyl groups on the mesityl ring create a steric shield, repelling the incoming electrophile and destabilizing the tetrahedral intermediate.

References

  • T3P Performance: Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[1][4] Imperial College London / University of KwaZulu-Natal.

  • Ghosez Reagent Protocol: Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. NIH / PubMed Central.

  • Grignard-Isocyanate Method: The Synthesis of Sterically Hindered Amides.[3][5][6] Bode Group, ETH Zürich / Chimia.

  • General Amide Synthesis Review: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications. BOC Sciences.

Sources

Technical Support Center: Purification of 2-bromo-N-mesitylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols

Executive Summary & Application Context

2-bromo-N-mesitylbutanamide (also known as N-(2,4,6-trimethylphenyl)-2-bromobutanamide) is a critical intermediate, often employed as an initiator in Atom Transfer Radical Polymerization (ATRP) or as a scaffold in the synthesis of local anesthetics (structurally homologous to prilocaine/bupivacaine precursors).

Achieving high purity (>98%) is non-negotiable, particularly for ATRP applications where trace impurities (amines or free acids) can terminate polymerization chains or poison catalysts. This guide addresses the specific challenges of purifying this sterically hindered, lipophilic amide.

Troubleshooting Guide (Q&A)

Category A: Solvent Selection & Solubility

Q1: I cannot find a standard literature solvent for this specific molecule. What system should I start with? A: Based on the structural homology to other


-bromoacetamides (e.g., 2-bromo-N-(2-methylphenyl)propanamide), the most robust solvent system is Hexane:Ethyl Acetate (Hex:EtOAc) .
  • Recommendation: Start with a 80:20 (v/v) mixture of Hexane:EtOAc.[1][2]

  • Mechanism: The mesityl group renders the molecule significantly lipophilic. Ethyl acetate provides the polar "lift" to dissolve the amide at high temperatures, while hexane acts as the anti-solvent to force precipitation upon cooling.

  • Alternative: If the crude is highly impure or contains inorganic salts (e.g., triethylammonium bromide), use Ethanol:Water (90:10) .

Q2: My compound dissolves in hot solvent but precipitates immediately as a "gummy" oil upon cooling. How do I fix this "oiling out"? A: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystal nucleation point.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Add more solvent (specifically the "good" solvent, EtOAc or EtOH) to lower the saturation concentration.

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at roughly 5°C above the temperature where oiling previously started.

    • Slow Cool: Insulate the flask with cotton or a towel to slow the cooling rate. Rapid cooling promotes oiling.

Category B: Impurity Removal

Q3: The crystals are off-white or pinkish. Is this acceptable? A: No. A pink/brown hue typically indicates oxidation of residual mesitylamine (starting material).

  • Protocol: Perform a hot filtration through a pad of Celite mixed with Activated Charcoal (5% w/w relative to crude). The charcoal will adsorb the oxidized aniline species.

  • Warning: Do not use charcoal if you are using an ATRP initiator grade, as trace metals from charcoal can sometimes leach; ensure you use acid-washed, high-purity charcoal.

Q4: NMR shows residual starting material (Mesitylamine). Will recrystallization remove it? A: Recrystallization is inefficient at removing large excesses of amine.

  • Pre-treatment: Before recrystallizing, dissolve the crude solid in Ethyl Acetate and wash with 1M HCl (2x) . This converts the unreacted mesitylamine into its water-soluble hydrochloride salt, which partitions into the aqueous layer. Dry the organic layer (

    
    ), evaporate, and then recrystallize.
    

Experimental Protocol: Recrystallization from Hexane/Ethyl Acetate

Objective: Purify 10.0 g of crude 2-bromo-N-mesitylbutanamide.

Materials
  • Solvent A: Ethyl Acetate (ACS Grade)

  • Solvent B: Hexanes (ACS Grade)

  • Equipment: 250 mL Erlenmeyer flask, magnetic stir bar, hot plate, Buchner funnel.

Step-by-Step Methodology
  • Solubility Test: Place 100 mg of crude in a test tube. Add 0.5 mL EtOAc. Heat to boil. If dissolved, add Hexane dropwise until turbidity persists.[3] This confirms the solvent ratio.

  • Dissolution:

    • Place 10.0 g crude solid in the flask.

    • Add 20 mL Ethyl Acetate . Heat to gentle reflux (

      
      C).
      
    • Note: If solid remains, add EtOAc in 2 mL increments until clear.

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add Hexanes (approx. 60-80 mL) until a faint, persistent cloudiness is observed.

    • Add 2-3 mL of EtOAc to clear the solution (restore single phase).

  • Clarification (Optional): If insoluble particles are present, filter rapidly while hot through a pre-warmed glass frit.

  • Crystallization:

    • Remove from heat. Place the flask on a cork ring.

    • Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Once crystals form, place in an ice bath (

      
      C) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration.[4]

    • Wash: Rinse the filter cake with 20 mL of cold Hexane:EtOAc (90:10).

    • Dry: Vacuum dry at

      
      C for 4 hours.
      
Data: Expected Yield & Properties
ParameterSpecificationNotes
Appearance White crystalline needlesPink/Brown = Amine impurity
Melting Point

C
Sharp range indicates purity
Yield 75 - 85%First crop
Rf (TLC) ~0.4580:20 Hex:EtOAc (UV active)

Process Visualization (Logic Flow)

The following diagram illustrates the decision-making logic for the purification process, integrating the troubleshooting steps defined above.

RecrystallizationLogic Start Crude 2-bromo-N-mesitylbutanamide CheckColor Check Color/Purity Start->CheckColor AcidWash Pre-wash: Dissolve in EtOAc Wash with 1M HCl CheckColor->AcidWash Pink/Amine present Dissolve Dissolve in min. hot EtOAc CheckColor->Dissolve White/Off-white AcidWash->Dissolve AddHexane Add hot Hexane until turbid Dissolve->AddHexane ClearSol Add small vol EtOAc to clear AddHexane->ClearSol Cooling Slow Cool to RT ClearSol->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add more EtOAc CheckOil->Reheat Yes (Oiled) IceBath Ice Bath (0°C) CheckOil->IceBath No (Crystals) Reheat->Cooling Filter Vacuum Filtration Wash w/ cold Hexane IceBath->Filter Final Pure White Crystals Filter->Final

Caption: Decision matrix for the purification of N-mesityl-2-bromoamides, addressing amine contamination and phase separation issues.

References

  • Synthesis and Recrystallization of N-Aryl-2-bromoamides

    • Source: National Institutes of Health (PMC). "2-Bromo-2-methyl-N-p-tolylpropanamide." (Describes the 80:20 Hexane:EtOAc system for homologous structures).
    • URL:[Link]

  • General Amide Purification Strategies

    • Source: ResearchGate.[5] "What is the best technique for amide purification?" (Validates Acetonitrile and Ethanol/Water as alternative polar systems).

    • URL:[Link]

  • Compound Data & Identification

    • Source: PubChem. "2-bromo-N-(2-methylphenyl)propanamide (Prilocaine Impurity)."[6] (Structural analog data used for solubility prediction).[3]

    • URL:[Link]

Sources

Solving hydrolysis issues with alpha-bromoamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alpha-bromoamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile but sensitive reagents. As highly reactive electrophiles, alpha-bromoamides are invaluable for synthesizing complex molecules, particularly in the development of covalent inhibitors and chemical probes.[1] However, their utility is often challenged by their susceptibility to hydrolysis.

This resource provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing hydrolysis-related issues to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and reactivity of alpha-bromoamides.

Q1: What exactly is an alpha-bromoamide and why is it so reactive?

A: An alpha-bromoamide is a carboxylic acid amide functional group with a bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon). This specific arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, making bromide an excellent leaving group. This inherent reactivity is precisely why they are effective alkylating agents, used to form covalent bonds with nucleophilic residues (like cysteine or lysine) on target proteins.[2]

Q2: What is the chemical mechanism of alpha-bromoamide hydrolysis?

A: Hydrolysis is the chemical breakdown of a compound by reaction with water. For an alpha-bromoamide, this typically occurs via a nucleophilic substitution reaction (SN2) where a water molecule attacks the electrophilic α-carbon. This displaces the bromide ion and results in the formation of an alpha-hydroxyamide and hydrobromic acid (HBr). The reaction rate is significantly influenced by pH, as both acid and base can catalyze the process.[3][4][5]

Hydrolysis_Mechanism Hydrolysis mechanism of an alpha-bromoamide. reactant Alpha-Bromoamide transition_state Transition State (SN2) reactant->transition_state Nucleophilic Attack h2o H₂O (Water) h2o->transition_state product1 Alpha-Hydroxyamide transition_state->product1 Bromide Leaves product2 HBr transition_state->product2

Caption: Hydrolysis mechanism of an alpha-bromoamide.

Q3: What are the primary factors that accelerate the hydrolysis of alpha-bromoamides?

A: Several environmental and experimental factors can significantly impact the stability of alpha-bromoamides.[6] Understanding these is the first step toward prevention.

  • pH: The hydrolysis rate is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the breakdown of the amide itself, while near-neutral and slightly basic conditions can promote the SN2 hydrolysis at the α-carbon.[3][7] Many reactive alkylating agents show significant degradation at pH 7.[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing and reacting alpha-bromoamides at elevated temperatures will accelerate their degradation.[6]

  • Solvent: The choice of solvent is critical. Protic solvents, especially water, are direct reactants in hydrolysis. Aprotic solvents are generally preferred for storage and reactions.[9]

  • Presence of Nucleophiles: Any nucleophile in the reaction mixture, not just water or hydroxide, can potentially react with the alpha-bromoamide. This includes buffers (e.g., Tris), certain solvents, or even the amine starting materials or products of other reactions.

Q4: How can I detect and quantify the hydrolysis of my alpha-bromoamide?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of alpha-bromoamides.[9][10] A stability-indicating HPLC method can separate the intact parent compound from its hydrolysis product (the alpha-hydroxyamide), allowing for accurate quantification of both.[11] Key features of a good method include:

  • Column: A reversed-phase column, such as a C18, is typically used.[12]

  • Mobile Phase: A gradient of water (often with a pH modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is usually sufficient, as both the amide and its degradant will contain a chromophore.

  • Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the parent compound and its degradation products by their respective mass-to-charge ratios.

Troubleshooting Guide: Low Yields and Unexpected Side Products

This section provides a systematic workflow for diagnosing and resolving issues suspected to be caused by alpha-bromoamide hydrolysis.

Problem: My reaction is showing low yield of the desired product, and I'm observing an unexpected impurity that I suspect is the hydrolysis product.

Solution Workflow:

Caption: Troubleshooting workflow for hydrolysis issues.

Step 1: Assess the Stability of Your Starting Material

Causality: Before troubleshooting your reaction, you must confirm that the alpha-bromoamide starting material is not already degraded. Hydrolysis can occur during storage, especially if the compound has been exposed to atmospheric moisture.

Protocol:

  • Prepare a stock solution of your alpha-bromoamide in a dry, aprotic solvent like acetonitrile or DMSO at a known concentration (e.g., 10 mM).

  • Immediately inject an aliquot (t=0) into your HPLC or LC-MS system to establish the initial purity.

  • Prepare two parallel samples from the stock solution:

    • Sample A (Aqueous Challenge): Dilute an aliquot into a typical aqueous buffer used in your experiments (e.g., PBS, pH 7.4).

    • Sample B (Reaction Solvent): Dilute an aliquot into the specific solvent system of your reaction.

  • Incubate both samples at the intended reaction temperature.

  • Analyze aliquots from both samples by HPLC at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs) and compare the peak area of the parent compound to the t=0 sample.

  • Self-Validation: A stable starting material will show <5% degradation over the planned reaction time in the reaction solvent (Sample B). Significant degradation in Sample A confirms susceptibility to hydrolysis.

Step 2: Optimize Reaction Conditions to Minimize Hydrolysis

Causality: The reaction environment is the most critical factor. Water is often a necessary component, but its detrimental effects can be minimized by carefully selecting pH, temperature, and solvent composition.

ParameterRecommendationRationale
pH Maintain pH between 4-6 if possible.Amide hydrolysis is catalyzed by both strong acid and strong base.[3][5] Many alkylating agents are more stable in slightly acidic conditions.[8] Avoid basic conditions (>pH 8) which can rapidly accelerate hydrolysis.
Temperature Run reactions at the lowest effective temperature.Hydrolysis rates increase with temperature.[6] Consider starting at 0 °C or room temperature before attempting to heat the reaction.
Solvent Use co-solvents to reduce water activity.If water is required, use a water-miscible aprotic co-solvent like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) to minimize the concentration of water.
Reaction Time Monitor reaction progress closely and stop as soon as it is complete.Prolonged exposure to reaction conditions will increase the amount of hydrolysis. Use techniques like TLC, HPLC, or LC-MS to determine the point of maximum product formation.
Buffers Avoid nucleophilic buffers.Buffers like Tris or those containing primary/secondary amines can act as competing nucleophiles. Use non-nucleophilic buffers like HEPES, MES, or phosphate if pH control is necessary.
Step 3: Modify Workup and Purification Procedures

Causality: The hydrolytic degradation doesn't stop when the reaction is complete. Aqueous workup and purification steps can cause significant loss of product if not handled correctly.

  • Minimize Aqueous Exposure: When quenching the reaction, use cold, slightly acidic water (pH ~4-5) and immediately proceed to extraction. Do not let the reaction mixture sit in an aqueous phase for extended periods.

  • Use Aprotic Solvents for Extraction: Extract your product into a non-polar, aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying is Crucial: Thoroughly dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.

  • Purification Strategy:

    • Flash Chromatography: This is often the preferred method. Use anhydrous solvents and run the column as quickly as possible.

    • Reversed-Phase HPLC: If high purity is required, use a fast gradient with a low pH modifier (e.g., 0.1% Formic Acid or TFA) in the mobile phase. Immediately freeze-dry the collected fractions to remove water.

Step 4: Implement Proper Storage and Handling Protocols

Causality: Alpha-bromoamides are reactive electrophiles and should be treated as moisture-sensitive reagents.[13] Proper long-term storage is essential for reproducibility.

  • Storage Conditions: Store solids under an inert atmosphere (Argon or Nitrogen) at -20°C.[14]

  • Aliquotting: Upon receipt, if possible, aliquot the solid into smaller, single-use vials. This prevents repeated exposure of the bulk material to atmospheric moisture each time it is used.

  • Solution Storage: Stock solutions should be prepared in high-quality anhydrous aprotic solvents (e.g., Acetonitrile, DMSO). Store these solutions at -20°C or -80°C and use them within a short period.[8] Perform a quick purity check by HPLC if a stock solution has been stored for an extended time.

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Alpha-Bromoamide Analysis

This protocol provides a general starting point for developing a method to separate an alpha-bromoamide from its alpha-hydroxyamide degradant.

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Select a wavelength where the parent compound has strong absorbance (e.g., 220 nm or 254 nm).

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition (95:5 A:B) to ensure good peak shape.

  • Analysis: The more polar alpha-hydroxyamide will typically elute earlier than the parent alpha-bromoamide. The relative peak areas can be used to determine the percentage of hydrolysis.

References

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2009, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved February 2, 2026, from [Link]

  • Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Hoffmann Bromamide Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 2, 2026, from [Link]

  • Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS. (2024, January 20). PubMed. Retrieved February 2, 2026, from [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Factors that affect the stabilization of alpha-helices in short peptides by a capping box. (n.d.). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • 24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. Retrieved February 2, 2026, from [Link]

  • Reactive chemistry for covalent probe and therapeutic development. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. (2025, January 5). PubMed. Retrieved February 2, 2026, from [Link]

  • Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders. (n.d.). Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

  • Radiocontrast Media Hypersensitivity. (n.d.). Australasian Society of Clinical Immunology and Allergy (ASCIA). Retrieved February 2, 2026, from [Link]

  • (PDF) Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. (2023, August 30). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Management of Contrast Media Reactions - Adult. (n.d.). MD Anderson Cancer Center. Retrieved February 2, 2026, from [Link]

  • Australian and New Zealand Anaesthetic Allergy Group (ANZAAG) Perioperative Anaphylaxis Investigation Guidelines. (n.d.). ANZAAG. Retrieved February 2, 2026, from [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Guidelines for pretreatment of patients at risk for a reaction to radiocontrast administration. (2012, September 18). American Academy of Allergy, Asthma & Immunology. Retrieved February 2, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. (2025, October 1). Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

  • A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Alkylating Agents. (2016, May 27). Oncohema Key. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Optimizing ATRP of Hindered Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amide Challenge" in ATRP

Welcome to the Advanced Polymer Synthesis Support Center. You are likely here because your ATRP reaction involving hindered amides (either as initiators or monomers like NIPAM/NAM) is suffering from low initiation efficiency (


) , resulting in broad dispersities (Đ > 1.4) or stalled conversion.

The chemical root of this problem is twofold:

  • Catalyst Poisoning: The amide oxygen is a Lewis base that competes with your ligand for the Copper (Cu) center. If the amide displaces the ligand, the catalyst becomes inactive (poisoned).

  • Bond Dissociation Energy (BDE) Mismatch: Hindered amides often possess high C-X bond stability. If the rate of initiation (

    
    ) is slower than the rate of propagation (
    
    
    
    ), chains grow at different times, destroying control.

This guide provides the specific protocols to override these thermodynamic barriers.

Module 1: Catalyst & Ligand Selection

FAQ: Why does my reaction stall at low conversion (<30%)?

Diagnosis: You are likely using a ligand with insufficient binding affinity (e.g., PMDETA or bipyridine). The high concentration of amide groups in your monomer/initiator is displacing the ligand, rendering the Cu center redox-inactive.

The Solution: Switch to ligands with higher binding constants (


) to "outcompete" the amide coordination.

Recommended Ligand Hierarchy:

  • Standard (Avoid for Amides): PMDETA, dNbpy.

  • Better: TPMA (Tris(2-pyridylmethyl)amine).

  • Best (Required for Hindered Amides): Me

    
    TREN .
    

Data: Ligand Binding Constants vs. Amide Tolerance

LigandStability Constant (log

)
Amide CompatibilityNotes
dNbpy ~7.0LowEasily displaced by amide O-atoms.
PMDETA ~13.0MediumAcceptable for dilute amides, fails in bulk.
TPMA ~17.0HighGood balance of control and activity.
Me

TREN
~19.0 Excellent Essential for hindered systems. High

ensures rapid initiation.

Technical Insight: Me


TREN creates a "cage" around the Cu center that is sterically bulky enough to prevent the amide oxygen from coordinating, while still allowing the halogen atom to undergo redox transfer.

Module 2: The "Halogen Exchange" (HalEx) Technique

FAQ: My polymer has high dispersity (Đ > 1.5). How do I fix this?

Diagnosis: Your initiation is too slow. In hindered amide systems, the C-Br bond breaks slowly. If you use a standard R-Br initiator with a CuBr catalyst,


 outpaces 

.

The Solution: Implement Halogen Exchange .[1][2] Use a Bromine-based initiator (R-Br) with a Chlorine-based catalyst (CuCl).[2]

The Mechanism:

  • Fast Initiation: The R-Br bond is weaker and breaks quickly (

    
    ).
    
  • Slow Propagation: Once the radical adds a monomer, it is deactivated by Cu(II)Cl. The new chain end becomes a C-Cl bond.

  • Result: The C-Cl bond is stronger and reactivates more slowly (

    
    ). This forces all chains to initiate before significant propagation occurs.
    

HalogenExchange Initiator Initiator (R-Br) (Fast Activation) ActiveRadical Active Radical (R*) Initiator->ActiveRadical ki (Fast) DormantSpecies Dormant Chain (P-Cl) (Slow Reactivation) ActiveRadical->DormantSpecies Deactivation by Cu(II)Cl DormantSpecies->ActiveRadical kp (Slow) CuI Cu(I)Cl / Ligand CuII Cu(II)BrCl / Ligand CuI->CuII Activation CuII->CuI Deactivation

Caption: The Halogen Exchange mechanism ensures initiation (red) is faster than propagation/reactivation (green), narrowing dispersity.

Module 3: Optimized Protocol for Hindered Amides

Scenario: Polymerizing N-isopropylacrylamide (NIPAM) or using a hindered amide initiator.

Reagents:

  • Monomer: NIPAM (Recrystallized).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB) or amide-functionalized R-Br.
    
  • Catalyst: Cu(I)Cl (Must be Purified/White).

  • Ligand: Me

    
    TREN.[3][4]
    
  • Solvent: DMF/Water (50:50 v/v) or Methanol (Polar solvents stabilize the charge transfer complex).

Step-by-Step Protocol:

  • Stoichiometry Calculation: Target DP = 100. Ratio: [M] : [I] : [CuCl] : [Mengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    TREN] = 100 : 1 : 1 : 1.1 .
    Note: We use CuCl (Chlorine) with an R-Br initiator.
    
  • Deoxygenation (Critical): Amide ATRP is highly sensitive to oxygen. Do not use simple N

    
     sparging.
    
    • Method: Freeze-Pump-Thaw (3 cycles) OR vigorous Argon sparging for >45 mins in a sealed Schlenk flask.

  • Catalyst Complex Formation:

    • Vial A: Dissolve Monomer and Initiator in degassed solvent.

    • Vial B: Add Cu(I)Cl and Me

      
      TREN. The complex should turn light green/blue  (if Cu(II) is present) or colorless/pale yellow  (pure Cu(I)).
      
    • Transfer: Cannulate solution A into Vial B under Argon flow.

  • Reaction:

    • Stir at room temperature first. High temperatures (

      
      ) with hindered amides can accelerate cyclization side reactions.
      
    • Only increase T to 40-50°C if conversion is <10% after 2 hours.

  • Termination:

    • Expose to air.[5][6]

    • Dilute with THF.

    • Pass through a neutral alumina column to remove the Cu-Amide complexes (which are often blue/green and sticky).

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in your specific experiment.

Troubleshooting Start Problem Observed Issue1 Low Conversion / No Polymer Start->Issue1 Issue2 High Dispersity (Đ > 1.5) Start->Issue2 Q1 Is the reaction turning green/blue immediately? Issue1->Q1 Q2 Did you use Halogen Exchange? Issue2->Q2 Sol1 O2 Leak. Improve degassing. Use Freeze-Pump-Thaw. Q1->Sol1 Yes Sol2 Amide Poisoning. Switch ligand to Me6TREN. Q1->Sol2 No (Stays clear but no rxn) Sol3 Switch Catalyst to CuCl Keep Initiator R-Br Q2->Sol3 No (Used CuBr) Sol4 Reduce [Cu]. Add Cu(II) deactivator (10%). Q2->Sol4 Yes

Caption: Decision tree for diagnosing common failure modes in amide ATRP.

References

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives."[7] Macromolecules, 2012.[6][7]

  • Tang, W., & Matyjaszewski, K. "Effects of Ligand Structure on Activation Rate Constants in ATRP." Macromolecules, 2006.

  • Matyjaszewski Polymer Group. "Halogen Exchange in ATRP." Carnegie Mellon University.[8][9][10]

  • Teodorescu, M., & Matyjaszewski, K. "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules, 1999.

  • Braunecker, W. A., & Matyjaszewski, K. "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science, 2007.

Sources

Removing unreacted mesitylamine from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual mesitylamine in their product mixtures. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust, field-tested solutions to common and complex purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the first method I should try for removing unreacted mesitylamine?

For most applications where the desired product is neutral and stable to acid, the primary and most efficient method is an acid-base extraction , also known as an acid wash.[1][2]

The Causality: This technique leverages the basicity of mesitylamine's amino group. Mesitylamine (2,4,6-trimethylaniline) has a pKa of approximately 4.38.[3][4][5] By washing your organic solution with an aqueous acid whose pKa is at least 2-3 units lower (e.g., 1M Hydrochloric Acid, pKa ~ -7), you can effectively protonate the mesitylamine.

  • Reaction: Mes-NH₂ (organic soluble) + H₃O⁺ ⇌ Mes-NH₃⁺ (water soluble) + H₂O

The resulting mesitylammonium salt is ionic and therefore preferentially partitions into the aqueous phase, leaving your neutral organic product behind in the organic layer.[6]

Q2: My product is sensitive to strong acids. What are my alternatives to a standard HCl wash?

This is a common and critical issue. Exposing an acid-labile compound to 1M HCl can lead to degradation or cleavage of sensitive functional groups (e.g., acetals, t-boc protecting groups).

Alternative Strategies:

  • Use a Weaker Acid: A wash with a milder aqueous acid, such as 10% citric acid or saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5), can sometimes be sufficient to protonate the mesitylamine without damaging the product. This is highly dependent on the relative pKa values.

  • Scavenger Resins: For a non-extractive method, polymer-supported scavenger resins are an excellent choice.[7] Resins functionalized with aldehyde groups, for instance, are highly selective for primary amines like mesitylamine.[8] The resin covalently binds the amine, which is then simply removed by filtration. This avoids any pH change in your reaction mixture.[9]

  • Chromatography: If the polarity difference between your product and mesitylamine is significant, flash column chromatography is a viable option.[10]

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique.[11][12] Mesitylamine, being a liquid at room temperature, will typically remain in the mother liquor, allowing for the isolation of pure product crystals.[13]

Q3: How do I know when I have successfully removed all the mesitylamine?

Visual confirmation is not enough. You must validate the removal using analytical techniques.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude mixture and the purified product side-by-side on a TLC plate. Use a co-spot (a lane where both crude and purified materials are spotted) to be certain. The spot corresponding to mesitylamine should be absent in your purified sample. Staining with potassium permanganate or ninhydrin can help visualize the amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. Mesitylamine has characteristic sharp singlets for its methyl protons (~2.2-2.3 ppm) and aromatic protons (~6.8 ppm). The absence of these signals in the NMR spectrum of your purified product is a strong indicator of its removal.

Method Selection Guide

Choosing the right purification strategy is critical for maximizing yield and purity. This table provides a decision-making framework based on the properties of your desired product.

Product Property Recommended Primary Method Recommended Secondary Method Method to Avoid
Acid Stable, Non-polar Solid RecrystallizationAcid Wash followed by Recrystallization-
Acid Stable, Non-polar Oil Acid WashFlash ChromatographyRecrystallization
Acid Sensitive, Non-polar Solid RecrystallizationFlash ChromatographyAcid Wash
Acid Sensitive, Non-polar Oil Scavenger ResinFlash ChromatographyAcid Wash
Polar Product (similar polarity to Mes-NH₃⁺) Scavenger ResinFlash Chromatography (consider reverse-phase)Acid Wash (risk of co-extraction)

In-Depth Protocols & Troubleshooting

Protocol 1: Standard Acid-Base Extraction

This protocol assumes your product is stable to aqueous acid and resides in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Setup: Ensure your crude product mixture is fully dissolved in a suitable water-immiscible organic solvent in a separatory funnel.

  • First Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure.

  • Extraction: Shake the funnel vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer. If using a solvent less dense than water (like ether or EtOAc), the aqueous layer is on the bottom. If using a solvent denser than water (like DCM or chloroform), the aqueous layer is on the top.

  • Repeat: Perform a second wash with 1M HCl to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Troubleshooting:

  • Emulsion Formation: If an emulsion (a stable suspension of layers) forms, add a small amount of brine and swirl gently. Letting the funnel stand for a longer period or passing the mixture through a pad of Celite can also help break the emulsion.

  • Product Crashing Out: If your protonated product is insoluble, it may precipitate at the interface. In this case, you must switch to a non-extractive method like using a scavenger resin or chromatography.

Workflow for Acid-Base Extraction

cluster_0 Process Flow start Crude Mixture in Organic Solvent add_acid Add 1M HCl (aq) Shake & Vent start->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Mesitylammonium Salt) separate->aqueous_layer Contains Impurity wash_neutral Wash with NaHCO₃ & Brine organic_layer->wash_neutral waste Aqueous Waste aqueous_layer->waste dry Dry (e.g., Na₂SO₄) wash_neutral->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing mesitylamine via acid-base extraction.

Protocol 2: Scavenger Resin Purification

This protocol is ideal for acid-sensitive substrates or for high-throughput parallel synthesis.[9]

  • Resin Selection: Choose a resin with high selectivity for primary amines, such as a polystyrene-supported benzaldehyde resin.

  • Stoichiometry: Use a 2-4 fold molar excess of the resin's functional group capacity relative to the amount of residual mesitylamine.

  • Incubation: Add the scavenger resin directly to the crude product solution (e.g., in DCM or THF). Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine when the mesitylamine is fully consumed.

  • Filtration: Once the reaction is complete, simply filter the mixture to remove the resin. A small plug of cotton in a pipette can suffice for small scales.

  • Rinsing: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Troubleshooting:

  • Slow Scavenging: If the reaction is slow, gentle heating (40 °C) may accelerate it. Ensure the chosen solvent swells the resin appropriately for good reagent accessibility.

  • Product Binding: If your product also contains a primary amine, this method is not suitable.

Workflow for Scavenger Resin Purification

cluster_1 Process Flow start Crude Mixture in Solution add_resin Add Aldehyde Scavenger Resin start->add_resin stir Stir at RT (1-16 h) add_resin->stir filter Filter Slurry stir->filter filtrate Filtrate (Product) filter->filtrate Liquid Phase resin_bound Solid Resin (Bound Impurity) filter->resin_bound Solid Phase concentrate Concentrate filtrate->concentrate waste Solid Waste resin_bound->waste product Purified Product concentrate->product

Caption: Workflow for removing mesitylamine using a scavenger resin.

Physical & Chemical Properties Data

PropertyValueSource
Chemical Name 2,4,6-Trimethylaniline[5]
Synonyms Mesitylamine, Mesidine[4][5]
Molecular Weight 135.21 g/mol [4][5]
Boiling Point 232-234 °C (at 760 mmHg)[5]
108-110 °C (at 11 mmHg)[3][4]
pKa (of conjugate acid) 4.38[3][4][5]
Solubility Immiscible in water; Slightly soluble in Chloroform, Ethanol, Methanol[3][5]

References

  • Wikipedia. Mesitylene. Available from: [Link]

  • Solubility of Things. Mesitylene. Available from: [Link]

  • PubChem - NIH. Mesitylene | C9H12 | CID 7947. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 2,4,6-Trimethylaniline. Available from: [Link]

  • PubChem - NIH. 2,4,6-Trimethylaniline | C9H13N | CID 6913. Available from: [Link]

  • NIST. The isolation of mesitylene, pseudocumene, and hemimellitene from an Oklahoma petroleum. Available from: [Link]

  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • Google Patents. US3189659A - Mesitylene recovery.
  • ResearchGate. How to remove non-polar impurity from the compound?. Available from: [Link]

  • YouTube. Recrystallization. Available from: [Link]

  • Google Patents. US2061889A - Process for separation and purification of methyl amines.
  • Caldarelli, et al. Covalent Scavengers for Primary and Secondary Amines.
  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available from: [Link]

  • YouTube. Acid-Base Extraction Tutorial. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • Google Patents. Extractive distillation of methylamines - US2570291A.
  • Amerigo Scientific. Scavenger Resins. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • IT Medical Team. Laboratory Techniques of Purification and Isolation. Available from: [Link]

  • YouTube. Use Sodium to Purify Triethylamine. Available from: [Link]

  • Recrystallization1.
  • SciRP.org. Comparative Efficacy of Polyamine-Based Scavenger Resins. Available from: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • ResearchGate. How can we separate and purify compounds having low polarity by using Column Chromatography?. Available from: [Link]

  • Google Patents. US4283254A - Methylamines purification by distillation and purge.
  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Peptides International. Resins with Functional Groups as Scavengers. Available from: [Link]

Sources

Validation & Comparative

Comparative Structural Analysis: 1H NMR of 2-Bromo-N-mesitylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-mesitylbutanamide is a specialized secondary alkyl halide initiator used primarily in Atom Transfer Radical Polymerization (ATRP). Unlike the ubiquitous tertiary bromide initiators (e.g., 2-bromo-2-methyl-N-mesitylpropionamide), this compound initiates polymerization from a secondary carbon, significantly altering the kinetics and polydispersity of the resulting polymer.

This guide provides a rigorous analysis of its 1H NMR spectrum , focusing on its diagnostic performance in structural verification. We compare its spectral signature against two critical alternatives: its non-sterically hindered analog (2-Bromo-N-phenylbutanamide ) and the standard tertiary ATRP initiator (BiB-Mes ). This comparison highlights how NMR spectroscopy serves as the primary validation tool for initiator purity and structural integrity in drug delivery and polymer synthesis workflows.

Synthesis & Sample Generation Workflow

To understand the spectral impurities often found in this sample, one must understand its origin. The synthesis typically involves the acylation of mesitylamine with 2-bromobutyryl bromide.

Experimental Workflow Diagram

SynthesisWorkflow Reactants Reactants: 2-Bromobutyryl Bromide + Mesitylamine Reaction Acylation Reaction (DCM, 0°C to RT) Base: Et3N Reactants->Reaction Workup Acidic Wash (HCl) & Extraction Reaction->Workup Product Target Product: 2-Bromo-N-mesitylbutanamide Workup->Product Impurity Impurity Check: Residual Aniline Hydrolyzed Acid Workup->Impurity

Figure 1: Synthesis pathway highlighting critical stages where impurities (detectable by NMR) are introduced.

Spectral Analysis: 2-Bromo-N-mesitylbutanamide

The 1H NMR spectrum of this compound is defined by two distinct domains: the rigid aromatic amide region and the chiral aliphatic chain .

Predicted Chemical Shift Assignment (CDCl3, 400 MHz)
Proton GroupShift (δ, ppm)MultiplicityIntegrationStructural Diagnostic
Amide NH 7.80 - 8.20 Broad Singlet1HChemical shift varies with concentration/solvent. Confirms amide formation.
Ar-H (Mesityl) 6.90 - 6.95 Singlet2HDiagnostic for the symmetrical mesityl group.
α-CH (CH-Br) 4.45 - 4.55 Triplet / dd1HCritical Signal. Deshielded by Br. Confirms secondary bromide structure.
p-CH3 (Mesityl) 2.25 - 2.30 Singlet3HDistinct from o-CH3 due to lack of shielding cone effect.
o-CH3 (Mesityl) 2.10 - 2.15 Singlet6HOften appears as a single peak if rotation is fast; distinct from p-CH3.
β-CH2 (Ethyl) 2.00 - 2.20 Multiplet2HDiastereotopic protons due to adjacent chiral center (α-C).
γ-CH3 (Ethyl) 1.05 - 1.10 Triplet3HTerminal methyl of the butyryl chain.
Key Mechanistic Insights
  • The Chiral Influence: The carbon at the α-position (bonded to Br) is a chiral center. This chirality renders the adjacent β-methylene protons (

    
    ) diastereotopic , meaning they are magnetically non-equivalent. In high-resolution NMR, the β-protons often appear as a complex multiplet rather than a simple quartet, a feature distinguishing this compound from symmetrical analogs.
    
  • Mesityl Rotational Barrier: The bulky ortho-methyl groups create a rotational barrier around the N-Aryl bond. While usually fast enough at room temperature to average the ortho-methyl signals into a singlet (6H), cooling the sample can split this signal, revealing atropisomerism [1].

Comparative Performance Analysis

To validate the identity of 2-bromo-N-mesitylbutanamide, we compare its spectral "fingerprint" against two common alternatives.

Comparison 1: Steric Bulk Validation

Target: 2-Bromo-N-mesitylbutanamide vs. 2-Bromo-N-phenylbutanamide

FeatureN-Mesityl (Target)N-Phenyl (Alternative)Interpretation
Aromatic Region Singlet (2H) at ~6.9 ppmMultiplet (5H) at 7.1-7.6 ppmThe mesityl group simplifies the aromatic region to a single peak, offering a cleaner baseline for integration.
Methyl Signals Two Singlets (2.1, 2.3 ppm)Absent The presence of strong methyl singlets (9H total) allows for precise molar mass calculation via end-group analysis in polymers.
Amide NH Shielded/Deshielded by MethylsStandard Amide ShiftThe mesityl ortho-methyls can influence the NH shift through steric shielding.
Comparison 2: Initiator Class Validation (Secondary vs. Tertiary)

Target: 2-Bromo-N-mesitylbutanamide vs. 2-Bromo-2-methyl-N-mesitylpropionamide (BiB-Mes)

This is the most critical comparison for ATRP chemists. BiB-Mes is the standard tertiary initiator.

  • Alpha-Proton Diagnostic:

    • Target (Secondary): Shows a distinct Triplet/dd at ~4.5 ppm (1H).

    • BiB-Mes (Tertiary): This signal is ABSENT . The alpha-carbon has no protons (

      
      ).
      
  • Alkyl Chain Diagnostic:

    • Target: Ethyl group signals (Multiplet at 2.1 ppm, Triplet at 1.1 ppm).

    • BiB-Mes: Gem-dimethyl signal (Singlet at ~2.0 ppm, 6H).

  • Performance Verdict: The presence of the signal at 4.5 ppm is the definitive "Go/No-Go" signal for confirming the secondary bromide structure.

Diagnostic Logic Flowchart

SpectralLogic Start Analyze 1H NMR Spectrum CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAr IsSinglet Is there a Singlet (2H)? CheckAr->IsSinglet CheckAlpha Check Alpha Region (4.0 - 5.0 ppm) IsSinglet->CheckAlpha Yes (Mesityl) ResultPhenyl Likely N-Phenyl Analog (Check Multiplet) IsSinglet->ResultPhenyl No (Multiplet) IsTriplet Is there a Triplet/dd (1H)? CheckAlpha->IsTriplet ResultTarget Confirmed: 2-Bromo-N-mesitylbutanamide IsTriplet->ResultTarget Yes ResultTertiary Likely Tertiary Initiator (BiB-Mes) IsTriplet->ResultTertiary No (Signal Absent)

Figure 2: Decision tree for structural verification using 1H NMR data.

Experimental Protocol for Spectral Acquisition

To ensure reproducibility and high-resolution data suitable for publication or quality control:

  • Sample Preparation:

    • Dissolve 10-15 mg of the dried product in 0.6 mL of CDCl3 (Chloroform-d).

    • Note: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

    • Filtration: If the solution is cloudy (residual salts from synthesis), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 45° (to ensure accurate integration).

    • Relaxation Delay (D1): Minimum 5 seconds . (Crucial for accurate integration of the aromatic vs. aliphatic protons, as aromatic protons often have longer T1 relaxation times).

    • Scans: 16 to 32 scans are sufficient for this concentration.

    • Temperature: 298 K (25°C).

  • Processing:

    • Phase correction: Manual or automated.

    • Baseline correction: Polynomial fit (Bernstein) to ensure flat baseline for integration.

    • Referencing: Set the residual

      
       peak to 7.26 ppm .
      

Conclusion

The 1H NMR spectrum of 2-bromo-N-mesitylbutanamide offers a robust, self-validating system for identification. The combination of the mesityl singlet (6.9 ppm) and the deshielded alpha-proton (4.5 ppm) provides a unique fingerprint that distinguishes it from both non-hindered amides and tertiary ATRP initiators. For researchers in polymer chemistry and drug development, this specific spectral signature is the gold standard for verifying initiator purity before polymerization.

References

  • Rotational Barriers in Amides

    • Source: Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and Related Compounds." Journal of Organic Chemistry.
    • Context: Explains the potential for broadening of ortho-methyl signals in N-mesityl amides.
  • ATRP Initiator Synthesis & Characterization

    • Source: Matyjaszewski, K., et al.
    • Context: Defines the standard characterization techniques for alkyl halide initi
  • Chemical Shift Tables (General Reference)

    • Source: "1H NMR Chemical Shifts of Common Functional Groups." Chemistry LibreTexts.
    • Context: Used for validating the predicted shift ranges of the alpha-bromo and mesityl protons.

C13 NMR shifts for N-mesityl carbonyl carbons

Comparative Guide: C NMR Shifts of N-Mesityl Carbonyls

Executive Summary & Mechanistic Rationale

The N-mesityl (2,4,6-trimethylphenyl) group is a privileged motif in drug discovery and organocatalysis (e.g., N-heterocyclic carbenes). Its primary function is to provide kinetic stabilization through steric bulk.

In the context of NMR spectroscopy, the N-mesityl group exerts a distinct deshielding effect on the adjacent carbonyl carbon compared to less hindered N-phenyl analogs. This shift is governed by two competing factors:

  • Steric Inhibition of Resonance (Dominant): The ortho-methyl groups of the mesityl ring force the amide/carbonyl bond to twist out of planarity (orthogonal conformation). This misalignment disrupts the

    
     orbital overlap.
    
    • Consequence: The carbonyl carbon loses electron density (becomes more "ketone-like") and shifts downfield (higher ppm).[1]

  • Electronic Shielding (Secondary): The trimethyl substitution makes the mesityl ring electron-rich, which can exert a minor shielding effect via induction, but this is typically overwhelmed by the steric desolvation and resonance inhibition.

Comparative Data Analysis

The following tables synthesize experimental shift ranges observed in standard solvents (


Table 1: N-Mesityl vs. N-Phenyl Amide Shifts

Note: Values are approximate and solvent-dependent. The "Shift

Carbonyl ScaffoldN-Substituent

(ppm)
Electronic StateStructural Conformation
Acetamide (

-CO-NH-R)
N-Phenyl 168.5 - 169.5 Resonance StabilizedPlanar (conjugation active)
N-Mesityl 171.0 - 173.5 Resonance InhibitedTwisted (Orthogonal)
Shift

+2.5 to +4.0DeshieldedSteric Twist
Formamide (H-CO-NH-R)N-Phenyl 159.0 - 162.0 High ResonancePlanar (cis/trans isomers)
N-Mesityl 163.0 - 166.0 Reduced ResonanceLocked Conformation
Urea Derivative (Cyclic)N,N'-Diphenyl 152.0 - 154.0 StabilizedPlanar
(Imidazol-2-one core)N,N'-Dimesityl 155.0 - 158.0 DestabilizedPropeller-like twist
Table 2: Steric Hierarchy of Carbonyl Shifts

Comparing N-Mesityl to other common steric groups.

N-SubstituentSteric Bulk (

-value approx)
Typical

Trend
Mechanism
N-Methyl LowUpfield (Shielded)Full Resonance Planarity
N-Phenyl ModerateBaselineResonance + Ring Current Shielding
N-Mesityl High Downfield (Deshielded) Orthogonal Twist (Resonance Break)
N-Dipp (2,6-iPr)Very HighFurther DownfieldSevere Twist + Anisotropic effects

Mechanistic Visualization

The following diagram illustrates the causal link between steric bulk, conformational twisting, and the resulting NMR shift.

NMesitylShiftcluster_0Standard Amide (N-Phenyl)cluster_1Steric Amide (N-Mesityl)PlanarPlanar Conformation(0° Torsion)ResonanceStrong n(N) -> pi*(CO)OverlapPlanar->ResonanceTwistOrthogonal Twist(~90° Torsion)Planar->TwistSubstitutionEffectShieldedShielded Signal(~169 ppm)Resonance->ShieldedStericOrtho-MethylSteric ClashSteric->TwistNoResonanceInhibited Resonance(Ketone-like)Twist->NoResonanceDeshieldedDeshielded Signal(>171 ppm)NoResonance->Deshielded

Caption: Logic flow demonstrating how steric clash in N-mesityl systems forces a conformational twist, breaking resonance and causing a downfield shift.

Experimental Protocols for Accurate Detection

Detecting quaternary carbonyl carbons in sterically hindered systems requires specific acquisition parameters to avoid signal loss due to long relaxation times (

Workflow Diagram

NMRWorkflowSampleSample Prep>20mg in 0.6mLSolventSolvent ChoiceCDCl3 (Standard) vs DMSO-d6 (H-bond check)Sample->SolventParamAcquisition ParametersPulse Angle: 30°Relaxation Delay (D1): 2-5sSolvent->ParamAcquireAcquisitionMin 512 Scans (High S/N)Param->AcquireProcessProcessingLine Broadening (LB): 1-2 HzAcquire->Process

Caption: Optimized workflow for acquiring

Detailed Protocol Steps
  • Solvent Selection:

    • 
      :  Preferred for observing the "pure" steric effect without strong solvent-solute hydrogen bonding.
      
    • 
      :  Use if solubility is an issue. Note that DMSO can H-bond to the carbonyl oxygen, causing a further downfield shift (deshielding) of 1-3 ppm compared to chloroform.
      
  • Concentration:

    • N-mesityl carbonyls are quaternary carbons with no attached protons to facilitate relaxation via NOE. High concentration (>20 mg/0.6 mL) is critical.

  • Relaxation Delay (D1):

    • Standard: 1.0 second is often insufficient for quaternary carbons.

    • Recommended: Set D1 = 3.0 to 5.0 seconds. This ensures the nuclei return to equilibrium, maximizing signal intensity for the carbonyl peak.

  • Pulse Sequence:

    • Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker systems).

    • Tip: If the signal is weak, use a 30° pulse angle rather than 90° to allow faster repetition rates.

References

  • Comparison of Amide Shifts: Hasan, M. U. (1980).

    
    C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions. Organic Magnetic Resonance.[1][2][3][4] 
    
  • Steric Inhibition of Resonance: The Royal Society of Chemistry. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science.

  • Acetanilide Data: University of Tübingen. NMR of Acetanilide.

  • General Carbonyl Shifts: Oregon State University. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    C NMR Chemical Shift Table. 
    
  • Imidazolium/Urea Shifts: MDPI. NMR Detection of Isomers Arising from Restricted Rotation.

A Comparative Guide to the Infrared Spectroscopy of Amide Bands in 2-bromo-N-mesitylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. 2-bromo-N-mesitylbutanamide, an α-haloamide, presents a unique spectroscopic challenge due to the interplay of electronic and steric effects within its structure. This guide provides an in-depth analysis of its characteristic amide bands using Fourier-Transform Infrared (FTIR) spectroscopy, comparing this technique with other common analytical methods and offering a detailed, field-proven protocol for data acquisition.

The Amide Signature in IR Spectroscopy: A Primer

The amide functional group is the cornerstone of peptides and numerous pharmaceutical compounds. Its vibrational characteristics in the mid-infrared region provide a rich spectral signature. These characteristic absorptions, known as "amide bands," arise from distinct vibrational modes of the -CO-NH- group.[1][2]

  • Amide I Band (1630-1680 cm⁻¹): This is the most intense and scrutinized absorption in the amide series.[3] It originates primarily from the C=O stretching vibration (around 80%) and is highly sensitive to the molecule's local environment, including hydrogen bonding and electronic effects.[4]

  • Amide II Band (1510-1570 cm⁻¹): This band is a result of a coupled vibration involving the in-plane N-H bending (scissoring) and C-N stretching modes.[2] Its intensity and position are characteristic of secondary amides.

  • Amide III Band (1250-1350 cm⁻¹): A more complex and generally weaker band, the Amide III is a composite of C-N stretching, N-H bending, and other vibrations.[5]

  • N-H Stretching (3100-3500 cm⁻¹): For secondary amides, a single N-H stretching band is observed. Its position and shape are highly indicative of hydrogen bonding. A "free" N-H (non-hydrogen bonded) absorbs at a higher frequency (~3400-3500 cm⁻¹) as a sharp peak, while a hydrogen-bonded N-H absorbs at a lower frequency (~3100-3300 cm⁻¹) as a broader band.[3]

Predicting the IR Spectrum of 2-bromo-N-mesitylbutanamide: A Tale of Two Effects

A standard secondary amide might exhibit an Amide I band around 1650 cm⁻¹ in a solid state due to intermolecular hydrogen bonding. However, the unique structure of 2-bromo-N-mesitylbutanamide leads to a predictable deviation from this norm due to two primary factors:

The bromine atom at the α-position (the carbon adjacent to the carbonyl) is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This withdrawal of electrons strengthens the C=O double bond by reducing the contribution from the resonance form where the double bond character is diminished. According to Hooke's Law, a stronger (stiffer) bond vibrates at a higher frequency.[6] Consequently, the Amide I band is expected to shift to a higher wavenumber (a "blue shift").

The N-mesityl group (2,4,6-trimethylphenyl) is exceptionally bulky. The three methyl groups, particularly the two in the ortho positions, create significant steric hindrance around the amide nitrogen.[4] This has two major consequences:

  • Inhibition of Intermolecular Hydrogen Bonding: The bulkiness of the mesityl group physically obstructs the approach of other molecules, making the formation of the typical intermolecular N-H···O=C hydrogen bonds, which are common in solid-state secondary amides, highly unfavorable. The absence of hydrogen bonding means the C=O bond retains more of its intrinsic double-bond character, further increasing its stretching frequency.[3]

  • Sharpened N-H Stretch: With hydrogen bonding largely absent, the N-H bond will behave as a "free" oscillator. This results in a sharper N-H stretching band at a significantly higher frequency compared to hydrogen-bonded amides.

Predicted IR Band Positions for 2-bromo-N-mesitylbutanamide

Band NamePrimary Vibrational ModeStandard Range (Solid Secondary Amide)Predicted Range for 2-bromo-N-mesitylbutanamideRationale for Shift
N-H Stretch N-H Stretching~3300 cm⁻¹ (Broad)~3400-3450 cm⁻¹ (Sharp) Steric hindrance from mesityl group prevents hydrogen bonding.
Amide I C=O Stretching~1650 cm⁻¹ (Strong)~1680-1700 cm⁻¹ (Strong) Combined inductive effect of α-Br and lack of H-bonding.
Amide II N-H Bending + C-N Stretching~1550 cm⁻¹ (Moderate)~1510-1540 cm⁻¹ (Moderate) Present, but position influenced by N-aryl substitution and steric factors.
C-H Stretches sp³ and sp² C-H Stretching2850-3100 cm⁻¹2850-3100 cm⁻¹ Presence of both alkyl (butanamide) and aryl (mesityl) groups.
C-Br Stretch C-Br Stretching500-600 cm⁻¹~550-600 cm⁻¹ (Weak-Moderate) Expected in the lower fingerprint region.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate these predictions, a robust and reproducible experimental methodology is crucial. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its minimal sample preparation and consistency.[7][8]

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Verify that the desiccator within the instrument is active to minimize water vapor interference.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Before running a background or sample spectrum, the ATR crystal (typically diamond) must be impeccably clean.

    • Wipe the crystal surface with a lint-free swab lightly dampened with a volatile solvent (e.g., isopropanol or acetone).

    • Allow the solvent to fully evaporate.

    • Causality: Any residue on the crystal will contribute to the spectrum, leading to inaccurate results. A clean crystal ensures that the only absorbing species is the sample.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the ambient environment (CO₂, H₂O vapor) and the instrument's inherent response.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background is digitally subtracted from the sample spectrum, removing environmental and instrumental artifacts and isolating the sample's true absorption profile.

  • Sample Application:

    • Place a small amount (1-5 mg) of crystalline 2-bromo-N-mesitylbutanamide onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The ATR effect relies on an evanescent wave that penetrates a few micrometers into the sample. Poor contact will result in a weak, low-quality spectrum.[9]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan.

    • The resulting spectrum should be displayed in either % Transmittance or Absorbance.

  • Post-Measurement Cleanup:

    • Retract the press arm and carefully remove the bulk of the sample powder.

    • Clean the crystal surface as described in Step 2 to prepare for the next measurement.

Visualization of Amide Vibrational Modes

The primary vibrational modes giving rise to the key amide bands can be visualized to better understand their origins.

Amide_Vibrations cluster_amide Amide Functional Group cluster_bands Resulting IR Bands C C O O C->O N N C->N R1 Cα(Br) C->R1 AmideI Amide I (~1690 cm⁻¹) C=O Stretch C->AmideI Mainly AmideII Amide II (~1520 cm⁻¹) N-H Bend + C-N Stretch C->AmideII Coupled O->AmideI Mainly H H N->H R2 Mesityl N->R2 N->AmideII Coupled NH_Stretch N-H Stretch (~3420 cm⁻¹) N->NH_Stretch Directly H->AmideII Coupled H->NH_Stretch Directly

Caption: Key vibrational modes of the secondary amide group and their corresponding IR bands.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization of 2-bromo-N-mesitylbutanamide relies on a multi-technique approach.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
FTIR Spectroscopy Identification of functional groups (-CO-NH-, C-Br, aryl, alkyl C-H). Insight into hydrogen bonding.Fast, non-destructive, highly sensitive to the key amide functional group and its chemical environment.Provides limited information on molecular connectivity and stereochemistry. Isomer differentiation can be difficult.
¹H & ¹³C NMR Spectroscopy Detailed connectivity map of the molecule. Chemical environment of each proton and carbon. Diastereotopic protons.Unambiguously confirms the carbon skeleton and substitution pattern. Can reveal restricted rotation around the C-N amide bond.[10]Requires larger sample quantity, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS). Fragmentation pattern for structural elucidation.Confirms the molecular formula (C₁₃H₁₈BrNO). The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) provides a definitive signature.Does not distinguish between isomers without tandem MS (MS/MS). Provides no information on functional group vibrations.

A logical workflow for a researcher would be to use FTIR as a rapid primary screening tool to confirm the presence of the amide functionality. Subsequently, Mass Spectrometry would be used to confirm the molecular weight and elemental composition. Finally, ¹H and ¹³C NMR would provide the definitive proof of structure by establishing the precise connectivity of all atoms.

Caption: A self-validating workflow for the structural characterization of a novel compound.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 34(11), 30–33. [Link]

  • Hu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8597–8605. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Cho, M. (2008). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Journal of Physics: Conference Series, 97, 012273. [Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Knudsen, R. D., & Bell, E. R. (1964). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 499-506. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chad's Prep. (2018). The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. [Link]

  • Agilent Technologies. (2023). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Khan Academy. (2014). IR signals for carbonyl compounds. YouTube. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Bromo-Mesityl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of Bromo-Mesityl Amides as high-fidelity analytical standards and metabolic probes. Unlike standard phenyl or alkyl amides, the bromo-mesityl moiety offers a dual-advantage: steric protection via the 2,4,6-trimethyl (mesityl) group and a definitive isotopic signature via the bromine substituent. This guide compares their performance against chloro-mesityl and non-halogenated analogs, demonstrating their superior utility in complex matrix profiling and metabolite identification.

The Chemical Context: Sterics and Isotopes

The utility of bromo-mesityl amides in mass spectrometry (MS) is derived from two orthogonal chemical properties:

  • The Mesityl "Ortho-Effect": The presence of methyl groups at the 2- and 6-positions creates significant steric hindrance. This forces the amide carbonyl group out of coplanarity with the aromatic ring, inhibiting resonance stabilization between the nitrogen lone pair and the phenyl ring. Consequently, the amide bond (N-CO) is electronically distinct, often favoring specific fragmentation pathways that yield stable acylium ions.[1]

  • The Bromine Tag: Bromine exists as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%).[2] This natural ~1:1 abundance creates a "doublet" signal in the mass spectrum separated by 2 Da. This signature acts as a built-in error-correction code, allowing researchers to distinguish genuine analyte signals from isobaric chemical noise with high confidence.

Comparative Performance Analysis

The following analysis compares Bromo-Mesityl Amides against their primary alternatives: Chloro-Mesityl Amides and Unsubstituted Mesityl Amides.

Table 1: Comparative Diagnostic Metrics
FeatureBromo-Mesityl Amides Chloro-Mesityl Amides Unsubstituted Mesityl
Isotopic Pattern 1:1 Doublet (

,

)
3:1 Ratio (

,

)
Singlet (No distinct pattern)
Pattern Clarity High. The equal height peaks are unmistakable in noise.Moderate. The smaller

peak can be lost in baseline noise.
Low. Indistinguishable from matrix interferences.
False Positive Rate < 1% (Due to unique doublet)~5-10% (Cl pattern mimics some overlaps)High (Requires high-res MS for confirmation)
Fragmentation Stability High (Stable Brominated Acylium Ion)ModerateModerate
Mass Defect Negative (distinct from biologicals)NegativePositive (overlaps with biologicals)
Performance Insight

Why Bromo Wins: In complex biological matrices (e.g., plasma, urine), chemical noise often obscures low-abundance metabolites. The 1:1 isotopic doublet of bromo-mesityl amides allows for "Pattern Filtering" algorithms to extract peaks with near-zero false positives. While Chloro-analogs offer a 3:1 pattern, the lower abundance of the


 peak makes it less robust near the limit of detection (LOD).

Fragmentation Mechanics & Signaling Pathways

The fragmentation of bromo-mesityl amides under Collision-Induced Dissociation (CID) is governed by the stability of the resulting acylium ion.

Mechanism: The Stabilized Acylium Ion

Upon protonation


, the steric bulk of the mesityl group prevents the "imino-ether" resonance form. This weakens the amide C-N bond.
  • Primary Cleavage: The bond breaks to release the neutral amine.

  • Charge Retention: The positive charge is strongly retained on the carbonyl carbon, forming a Brominated Mesityl Acylium Ion .

  • Secondary Decay: At higher collision energies, the acylium ion may lose carbon monoxide (CO) to form a brominated aryl cation, or undergo HBr loss (though less common due to the strength of the Ar-Br bond).

Diagram 1: Fragmentation Pathway (CID)

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z X / X+2) Transition Transition State (Sterically Twisted) Precursor->Transition CID Energy Acylium Bromo-Mesityl Acylium Ion [Ar-C=O]+ Transition->Acylium Primary Cleavage (N-CO Bond) Amine Neutral Amine (Lost) Transition->Amine ArylCation Bromo-Aryl Cation [Ar]+ Acylium->ArylCation Secondary Decay (-28 Da) CO_Loss Neutral CO (Lost) Acylium->CO_Loss

Caption: CID fragmentation pathway showing the formation of the diagnostic Bromo-Mesityl Acylium ion.

Experimental Protocols

To achieve reproducible fragmentation and isotopic validation, the following self-validating protocol is recommended.

Method: ESI-MS/MS Optimization
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Avoid ammonium buffers if possible, to prevent adduct formation that complicates the doublet).

Step-by-Step Workflow
  • Direct Infusion: Infuse the standard at 5-10 µL/min.

  • Precursor Scan: Scan range m/z 100–1000. Locate the parent doublet.

    • Validation Check: Ensure the intensity ratio of peak

      
       vs 
      
      
      
      is between 0.9 and 1.1. If not, check for detector saturation or isobaric interference.
  • Product Ion Scan: Select the

    
     isotope (
    
    
    
    ) as the precursor. Apply collision energy (CE) ramp (10–50 eV).
  • Acylium Optimization: Identify the Acylium ion peak (Parent Mass - Neutral Amine Mass). Plot Intensity vs. CE.

    • Optimal CE: The voltage where the Acylium ion intensity is maximized before degrading into the Aryl cation.

Diagram 2: Method Validation Decision Tree

MethodValidation Start Start: Full Scan MS1 CheckDoublet Is 1:1 Doublet Observed? Start->CheckDoublet Interference Isobaric Interference Detected CheckDoublet->Interference No (Ratio != 1:1) SelectPrecursor Select 79Br Ion for MS/MS CheckDoublet->SelectPrecursor Yes CleanUp Optimize LC Gradient or Increase Resolution Interference->CleanUp CleanUp->Start RampCE Ramp Collision Energy (10-50 eV) SelectPrecursor->RampCE CheckAcylium Is Acylium Ion Dominant? RampCE->CheckAcylium Success Method Validated CheckAcylium->Success Yes HardFrag Reduce CE (Prevent Aryl Cation) CheckAcylium->HardFrag No (Over-fragmented) HardFrag->RampCE

Caption: Decision workflow for validating Bromo-Mesityl signals and optimizing fragmentation energy.

References

  • Fragmentation of Amides: Silva, F. M. A., et al. (2018).[3] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Link

  • Isotopic Patterns: ChemGuide. Mass Spectra - The M+2 Peak (Bromine vs Chlorine). Link

  • Ortho Effects: NIST Mass Spectrometry Data Center. Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. Link

  • ESI Mechanisms: Kebarle, P. (2000). A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry. Journal of Mass Spectrometry. Link

Sources

A Comparative Guide to Alpha-Bromo Amide Reagents: 2-bromo-N-mesitylbutanamide vs. 2-bromoisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alpha-haloamides are a versatile class of organic compounds, serving as crucial building blocks and intermediates in a multitude of chemical transformations. Their reactivity is defined by two key sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which can participate in both nucleophilic substitution and radical reactions.[1] The precise nature of this reactivity, however, can be finely tuned by the substituents on both the amide nitrogen and the α-carbon.

This guide provides an in-depth comparative analysis of two structurally distinct α-bromo amides: 2-bromoisobutyramide , a tertiary bromo-amide widely utilized in polymer chemistry, and 2-bromo-N-mesitylbutanamide , a secondary bromo-amide bearing a sterically demanding N-aryl substituent. Through an examination of their synthesis, structural properties, and performance in key chemical applications, this document will illuminate the profound impact of steric and electronic factors on their reactivity, providing researchers with the foundational knowledge to select the appropriate reagent for their specific synthetic challenges.

Molecular Structure and Physicochemical Properties

The fundamental differences between these two reagents originate from their molecular architecture. 2-bromoisobutyramide is a compact molecule with a tertiary bromide, while 2-bromo-N-mesitylbutanamide features a secondary bromide and a bulky N-mesityl group.

Figure 1: Chemical structures of 2-bromoisobutyramide and 2-bromo-N-mesitylbutanamide.

These structural distinctions lead to different physicochemical properties, which are summarized below.

Property2-bromoisobutyramide2-bromo-N-mesitylbutanamide
Molecular Formula C₄H₈BrNOC₁₃H₁₈BrNO
Molecular Weight 166.01 g/mol 284.19 g/mol
α-Carbon Substitution TertiarySecondary
N-Substitution Unsubstituted (-NH₂)N-Mesityl
Key Feature Highly efficient ATRP initiatorHigh steric hindrance at N-atom

Synthesis and Preparation

The standard synthesis for α-bromo amides involves the nucleophilic substitution of an α-bromo acyl halide with a suitable amine.[1] The choice of base and solvent is critical to deprotonate the amine (or its salt) and facilitate the reaction while minimizing side reactions.

Experimental Protocol 2.1: Synthesis of 2-bromoisobutyramide

This protocol describes the synthesis from 2-bromoisobutyryl bromide and ammonia.

Rationale: Using aqueous ammonia is a straightforward method for producing the primary amide. The reaction is typically performed at low temperatures to control the exothermicity and prevent hydrolysis of the acyl bromide.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, chill 100 mL of concentrated aqueous ammonia (28%) to 0-5 °C in an ice-salt bath.

  • Slowly add 23.0 g (0.1 mol) of 2-bromoisobutyryl bromide dropwise to the stirred ammonia solution over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the solid product under vacuum at 40 °C to yield 2-bromoisobutyramide.

    • Expected Yield: 85-95%

    • Appearance: White crystalline solid

Experimental Protocol 2.2: Synthesis of 2-bromo-N-mesitylbutanamide

This protocol involves the reaction of 2-bromobutyryl chloride with mesitylamine (2,4,6-trimethylaniline).

Rationale: Mesitylamine is a weaker nucleophile than ammonia due to the steric bulk of the ortho-methyl groups. Therefore, a non-nucleophilic organic base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the primary reaction. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

Procedure:

  • Dissolve 13.5 g (0.1 mol) of mesitylamine and 12.1 g (0.12 mol) of triethylamine in 200 mL of anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 18.5 g (0.1 mol) of 2-bromobutyryl chloride in 50 mL of anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 2-bromo-N-mesitylbutanamide.

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid

Comparative Reactivity Analysis

The Decisive Role of the N-Mesityl Group: Steric Hindrance

The most significant difference influencing the reactivity of these two molecules is the extreme steric bulk imposed by the N-mesityl group. The two ortho-methyl groups on the phenyl ring effectively shield the amide nitrogen and the carbonyl center from the approach of other molecules.[2][3]

G Steric Hindrance Comparison cluster_0 2-bromoisobutyramide: Accessible Carbonyl cluster_1 2-bromo-N-mesitylbutanamide: Shielded Carbonyl node_a C=O node_b Nucleophile node_b->node_a Unhindered Attack node_c C=O node_d Nucleophile node_d->node_c Hindered Attack node_e Mesityl Group (Steric Shield)

Figure 2: Steric shielding of the carbonyl group by the N-mesityl substituent.

This steric hindrance has two major consequences:

  • Reduced Carbonyl Reactivity: Nucleophilic attack at the carbonyl carbon of 2-bromo-N-mesitylbutanamide is significantly slower compared to 2-bromoisobutyramide. Reactions such as hydrolysis or aminolysis are therefore much more challenging.

  • Conformational Restriction: The bulky group restricts rotation around the C-N bond, influencing the overall conformation of the molecule and potentially affecting the accessibility of the α-carbon.

Reactivity of the C-Br Bond: A Tale of Two Radicals

The utility of α-bromo amides as initiators in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), is dictated by the ease of homolytic cleavage of the C-Br bond and the stability of the resulting radical.

  • 2-bromoisobutyramide: Upon activation with a transition metal catalyst (e.g., Cu(I)Br), it generates a tertiary radical . This radical is relatively stable due to hyperconjugation with the adjacent methyl groups. This stability, combined with the activation provided by the carbonyl group, makes it an exceptionally efficient initiator for ATRP.[4]

  • 2-bromo-N-mesitylbutanamide: This compound would generate a secondary radical . Secondary radicals are significantly less stable than tertiary radicals. This results in a higher activation energy for the C-Br bond cleavage, leading to a much slower and less controlled initiation process in a radical polymerization.

Application in Polymer Synthesis: A Case Study in ATRP

ATRP is a cornerstone of modern polymer chemistry, enabling the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[5] The choice of initiator is paramount to the success of the polymerization.

ATRP_Workflow cluster_reactants Reactants initiator Initiator (e.g., 2-bromoisobutyramide) reaction_vessel Reaction Setup (Schlenk Flask, N₂) initiator->reaction_vessel monomer Monomer (e.g., Styrene) monomer->reaction_vessel catalyst Catalyst System (Cu(I)Br / Ligand) catalyst->reaction_vessel solvent Solvent (e.g., Anisole) solvent->reaction_vessel polymerization Polymerization (Controlled Temperature) reaction_vessel->polymerization termination Termination & Purification polymerization->termination analysis Analysis (GPC, NMR) termination->analysis

Sources

X-ray crystallography of hindered alpha-bromoamides

Comprehensive Guide: Structural Elucidation of Hindered -Bromoamides

Executive Summary

In the high-stakes arena of drug development, hindered


-bromoamides

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR remains the workhorse for solution-state dynamics, this guide demonstrates why SC-XRD is the indispensable "gold standard" for resolving the absolute configuration and defining the steric-lock conformations of hindered

Part 1: Comparative Analysis of Structural Elucidation Methods

The following table summarizes the performance of SC-XRD relative to its primary alternatives for this specific chemical class.

Table 1: Performance Matrix for Hindered -Bromoamides
FeatureSC-XRD (The Gold Standard) High-Field NMR (NOESY/ROE) DFT Modeling
Absolute Configuration Definitive. Bromine's anomalous scattering allows absolute structure determination even without other chiral centers.Inferential. Requires chiral derivatization or known chiral auxiliaries. Ambiguous for novel scaffolds.Hypothetical. Can predict lowest energy state but cannot validate synthesis outcome alone.
Steric Resolution Atomic Resolution. Precisely maps bond lengths (C-Br) and amide twist angles (

) in the solid state.
Averaged. Rapid rotamer exchange (even in hindered systems) can blur signals.Dependent. Accuracy depends heavily on basis set selection and solvation models.
Sample Requirement High Quality Crystal. The primary bottleneck.[1] Requires 0.1–0.3 mm single crystal.Solution. Requires ~5–10 mg dissolved sample. Non-destructive.Computational Resources. Requires HPC clusters for high-level theory.
Throughput Low/Medium. Crystal growth is the rate-limiting step (days to weeks).High. Data acquisition takes minutes to hours.Medium. Calculation time scales with molecular size.
Cost High Initial CapEx (or service cost).Medium. Standard facility equipment.Low Variable Cost. Software license + compute time.

Part 2: Deep Dive – The SC-XRD Advantage

Why X-ray Crystallography Wins for Hindered Bromoamides

For hindered





  • The Heavy Atom Effect: The bromine atom (

    
    ) is an excellent X-ray scatterer. This allows for the use of the Heavy Atom Method  or SAD (Single-wavelength Anomalous Diffraction)  phasing, making structure solution rapid and robust, even for small molecules that crystallize in non-centrosymmetric space groups.
    
  • Resolving Atropisomerism: Hindered amides often exhibit axial chirality (atropisomerism) due to restricted rotation around the C(carbonyl)-N bond. SC-XRD captures a "frozen" snapshot of the preferred conformer, providing precise torsion angles that define the energy barrier.

  • Halogen Bonding: SC-XRD is the only method that directly visualizes halogen bonding interactions (C-Br···O/N) in the solid state, which are increasingly recognized as pivotal in ligand-protein binding affinity.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Model Hindered -Bromoamide

Target:

  • Reagents:

    
    -Bromophenylacetyl chloride (1.0 equiv), tert-butylamine (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Dissolve amine and triethylamine in DCM at 0°C under

      
      .
      
    • Add acid chloride dropwise over 30 mins to control exotherm (critical to prevent elimination to ketene).

    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then sat.

      
      , then brine. Dry over 
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: Hindered amides often elute as oils or amorphous solids.

Protocol B: "The Anti-Oil" Crystallization Strategy

Hindered bromoamides resist crystallization due to rotational freedom. Use this Dual-Solvent Vapor Diffusion protocol to force lattice formation.

Materials:

  • Inner vial (2 mL glass)

  • Outer vial (20 mL glass with cap)

  • Solvent Pair: Solvent A (Good) = Dichloromethane (DCM); Solvent B (Poor) = Pentane.

Steps:

  • Dissolution: Dissolve 20 mg of the purified amide in the minimum amount of Solvent A (approx. 0.3 mL) in the inner vial. The solution should be near saturation.

  • Setup: Place the open inner vial carefully inside the outer vial.

  • Diffusion: Add 3 mL of Solvent B to the outer vial (do not overflow into the inner vial).

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at 4°C (refrigerator) in a vibration-free zone.

    • Mechanism:[2][3][4][5] Pentane vapor slowly diffuses into the DCM solution, gently increasing supersaturation without crashing out amorphous solid.

  • Harvest: Check after 24–72 hours. Look for block-like or prismatic crystals. Avoid needles (often twinned).

Protocol C: Data Collection & Refinement[1]
  • Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil (CryoOil).

  • Cooling: Mandatory. Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Hindered alkyl groups (e.g., t-butyl) have high thermal motion. Cooling freezes these rotations, improving resolution and reducing disorder models required during refinement.

  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize anomalous signal from Bromine for absolute structure determination (Flack parameter).

Part 4: Visualization & Workflow

Workflow: Structural Elucidation Decision Tree

This diagram guides the researcher on when to deploy SC-XRD versus NMR for hindered amides.

StructuralDecisionTreeStartStart: Purified Hindered Alpha-BromoamideIsSolidIs the sample solid?Start->IsSolidCrystScreenCrystallization Screening (Vapor Diffusion)IsSolid->CrystScreenNo (Oil/Amorphous)IsSolid->CrystScreenYes (Powder)SuccessSingle Crystals?CrystScreen->SuccessSCXRDSC-XRD Analysis (100 K)Success->SCXRDYesNMRHigh-Field NMR (NOESY/VT-NMR)Success->NMRNoResultAbsResult: Absolute Configuration & Bond MetricsSCXRD->ResultAbsDFTDFT Modeling (Conf. Search)NMR->DFTAmbiguous NOEResultRelResult: Relative Stereochem & DynamicsNMR->ResultRelDFT->ResultRel

Caption: Decision matrix for selecting the optimal characterization method based on sample physical state and data requirements.

Mechanism: Reformatsky-Type -Lactam Formation

Understanding the structure of the


BetaLactamMechanismBromoamideHindered Alpha-BromoamideEnolateZinc Enolate (Reformatsky Reagent)Bromoamide->Enolate+ Zn, ActivationTransitionOrdered Transition State (Chair-like)Enolate->Transition+ ImineImineImine (Schiff Base)Imine->TransitionBetaLactamCis/Trans Beta-LactamTransition->BetaLactamCyclization

Caption: The stereochemical outcome of the

Part 5: References

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. [Link]

  • Journal of Medicinal Chemistry. Ascertaining a Structural Basis in Drug Discovery and Development. [Link]

  • Chimia. The Synthesis of Sterically Hindered Amides. [Link]

  • MDPI. Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides. [Link]

  • Organic Chemistry Portal. Synthesis of

    
    -Lactams.
    [Link]
    

A Comparative Guide to the Melting Points of N-Mesityl Acetamide Derivatives: Structure-Property Insights for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a thorough understanding of the physicochemical properties of synthesized compounds is paramount. The melting point, in particular, serves as a crucial indicator of purity and can significantly influence a compound's solubility, crystal packing, and overall suitability for various applications. This guide provides a comparative analysis of the melting points of N-mesityl acetamide derivatives, offering experimental data and insights into the structure-property relationships that govern their thermal behavior.

The N-mesityl group, a 2,4,6-trimethylphenyl substituent, is often incorporated into molecular scaffolds to introduce steric bulk, which can enhance stability and modulate biological activity. The amide linkage, a cornerstone of peptide chemistry, provides a rigid and polar backbone. The interplay of substitutions on the acetyl group of N-mesityl acetamides offers a compelling case study in how minor structural modifications can lead to significant changes in macroscopic properties like the melting point.

Comparative Melting Point Data

The following table summarizes the experimentally determined melting points for a series of N-mesityl acetamide derivatives. This data provides a quantitative basis for understanding the impact of side-chain substitution on the thermal properties of these compounds.

Compound NameSide-Chain SubstituentMelting Point (°C)
N-(2,4,6-trimethylphenyl)-acetamide-CH₃212
N-(2,6-dimethylphenyl)-2-chloroacetamide*-CH₂Cl150 - 151
N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide-CHCl₂160
N-(2,6-diethylphenyl)-2-chloroacetamide-CH₂Cl135 - 136

Note: Data for N-(2,6-dimethylphenyl)-2-chloroacetamide is presented as a close structural analog to the N-mesityl derivative, illustrating the effect of a single chloro-substitution.

Analysis of Structure-Melting Point Relationships

The data reveals a clear trend: the melting point of N-mesityl acetamides is highly sensitive to the nature of the substituent on the acetyl group.

  • Unsubstituted Acetyl Group: N-(2,4,6-trimethylphenyl)-acetamide exhibits the highest melting point in the series at 212 °C. This high value can be attributed to strong intermolecular hydrogen bonding between the N-H and C=O groups of the amide, as well as efficient crystal lattice packing facilitated by the planar amide group and the relatively symmetrical mesityl ring.

  • Effect of Halogenation: The introduction of chlorine atoms significantly alters the melting point. The mono-chloro derivative, represented by N-(2,6-dimethylphenyl)-2-chloroacetamide, has a melting point of 150-151 °C.[1][2][3] The addition of a second chlorine atom in N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide leads to an increase in the melting point to 160 °C. This trend can be rationalized by considering the interplay of two opposing factors:

    • Disruption of Packing: The introduction of bulky chlorine atoms can disrupt the efficient crystal packing observed in the unsubstituted parent compound, leading to a lower melting point.

    • Increased Molecular Weight and van der Waals Forces: The heavier chlorine atoms increase the overall molecular weight and introduce stronger van der Waals forces, which require more energy to overcome, thus raising the melting point. The initial drop from the unsubstituted to the mono-chloro derivative suggests that the disruption of hydrogen bonding and crystal packing is the dominant effect. The subsequent increase for the di-chloro derivative indicates that the increased molecular weight and intermolecular forces begin to counteract the steric hindrance.

  • Effect of Aryl Substitution: Comparing N-(2,6-dimethylphenyl)-2-chloroacetamide (150-151 °C) with N-(2,6-diethylphenyl)-2-chloroacetamide (135-136 °C) reveals that increasing the steric bulk on the aromatic ring from methyl to ethyl groups leads to a decrease in the melting point.[4] This is likely due to the larger ethyl groups further hindering efficient crystal lattice formation.

Experimental Protocols

To ensure the reliability and reproducibility of melting point data, standardized experimental procedures are essential. Below are detailed protocols for the synthesis of a representative N-mesityl haloacetamide and the determination of its melting point.

Synthesis of N-(2,4,6-trimethylphenyl)-2-chloroacetamide

This protocol is a representative method for the acylation of an aniline derivative.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trimethylaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure N-(2,4,6-trimethylphenyl)-2-chloroacetamide.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification aniline 2,4,6-Trimethylaniline in Anhydrous Solvent addition Slow addition of Chloroacetyl Chloride (Ice Bath) aniline->addition base Triethylamine base->addition stirring Stir at RT (2-4 hours) addition->stirring quench Quench with Water stirring->quench wash Sequential Washes (Acid, Base, Brine) quench->wash purify Recrystallization wash->purify product Pure Product purify->product

Fig. 1: General workflow for the synthesis of N-mesityl haloacetamides.
Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid crystalline compound.

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a steady rate (initially rapid to approach the expected melting point, then slow, e.g., 1-2 °C per minute, near the melting point).

  • Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will typically have a sharp melting range of 1-2 °C.

Melting_Point_Workflow start Start sample_prep Prepare Dry, Powdered Sample start->sample_prep load_capillary Load Sample into Capillary Tube (2-3 mm height) sample_prep->load_capillary setup_apparatus Place Capillary in Melting Point Apparatus load_capillary->setup_apparatus heat_observe Heat Sample & Observe setup_apparatus->heat_observe record_onset Record T_onset (First liquid appears) heat_observe->record_onset record_completion Record T_completion (All liquid) record_onset->record_completion end End record_completion->end

Fig. 2: Standard procedure for capillary melting point determination.

Conclusion

The melting point data for N-mesityl acetamide derivatives clearly demonstrates that even subtle changes to the molecular structure can have a profound impact on the bulk physical properties of a compound. The interplay between intermolecular forces, such as hydrogen bonding and van der Waals interactions, and the efficiency of crystal lattice packing, as influenced by steric hindrance, are key determinants of the melting point. For researchers in drug design and materials science, a predictive understanding of these relationships is invaluable for the rational design of new molecules with desired physicochemical properties. The experimental protocols provided herein offer a framework for the reliable synthesis and characterization of these and similar compounds.

References

  • ChemBK. alpha-Chloro-2,6-dimethylacetanilide. [Online] Available at: [Link]

  • Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. [Online] Available at: [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Online] Available at: [Link]

Sources

Safety Operating Guide

2-bromo-N-mesitylbutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 2-bromo-N-mesitylbutanamide , a specialized alpha-haloamide intermediate.[1][2]

Notice: As a specialized research intermediate, a specific Safety Data Sheet (SDS) may not be widely available. The protocols below are derived from Structure-Activity Relationships (SAR) regarding alpha-halo carbonyls, which are potent electrophiles and alkylating agents.

Executive Safety Summary

  • Primary Hazard: Alkylating Agent . The alpha-bromine is highly reactive toward nucleophiles (DNA, proteins).

  • Operational Hazard: Lachrymator . Like many alpha-haloamides, this compound can cause severe eye and respiratory irritation (tear-gas effect) even at low concentrations.[1][2]

  • Disposal Class: Halogenated Organic Waste . Do not mix with non-halogenated solvents or aqueous waste streams without prior treatment.

  • Immediate Action: All handling must occur inside a certified chemical fume hood.

Hazard Identification & Chemical Logic

To handle this compound safely, one must understand the causality of its toxicity.

FeatureChemical LogicSafety Implication
Alpha-Bromo Group The carbonyl group withdraws electrons, making the alpha-carbon highly electrophilic (

active).[1][2]
High Toxicity: Reacts irreversibly with biological nucleophiles (cysteine residues in proteins).[1][2]
N-Mesityl Group The 2,4,6-trimethylphenyl group provides steric bulk and lipophilicity.[1][2]Skin Absorption: The lipophilic nature facilitates transport across the dermal barrier.[2]
Amide Linkage Relatively stable to hydrolysis compared to esters.[1][2]Persistence: Will not spontaneously degrade in water; requires active chemical quenching.[1][2]

Pre-Disposal Deactivation (Quenching Protocol)

Status: Recommended for quantities >500 mg or old samples. Goal: Convert the volatile, electrophilic alkyl bromide into a non-volatile, water-soluble Bunte salt (S-alkyl thiosulfate) prior to disposal.[2] This prevents downstream exposure to waste handlers.

Reagents Required:
  • Sodium Thiosulfate (

    
    )[1][2]
    
  • Solvent (Ethanol or Acetone)[2]

  • Water[2][3][4]

Step-by-Step Methodology:
  • Dissolution: Dissolve the waste 2-bromo-N-mesitylbutanamide in a minimal amount of acetone or ethanol.[2]

  • Preparation of Quench: Prepare a saturated aqueous solution of sodium thiosulfate (approx. 20% w/v).

  • Reaction: Slowly add the thiosulfate solution to the organic waste with stirring. Use a 2:1 molar excess of thiosulfate to the bromoamide.

  • Incubation: Stir at room temperature for 1-2 hours. The mixture may become biphasic or precipitate the salt.

  • Verification (Optional): Check a small aliquot via TLC. The starting material spot (high

    
    ) should disappear, replaced by a baseline spot (Bunte salt).
    

Disposal Workflows (Visualization)

Decision Matrix: Quench vs. Direct Disposal

This logic gate determines whether you should treat the waste or dispose of it directly based on quantity and state.

DisposalDecision Start Waste: 2-bromo-N-mesitylbutanamide CheckQty Quantity > 500mg OR Old/Degraded Sample? Start->CheckQty Direct Direct Disposal Workflow CheckQty->Direct No (<500mg) Quench Chemical Deactivation (Quenching) CheckQty->Quench Yes (>500mg)

Figure 1: Decision matrix for determining the necessity of chemical deactivation.

Standard Disposal Workflow

Following the decision above, execute the appropriate disposal path.

DisposalWorkflow Waste Solid/Liquid Waste Segregate Segregate: Halogenated Organics Waste->Segregate Label Labeling: 'Contains Bromoamides' 'Lachrymator Hazard' Segregate->Label Container Container: HDPE or Glass (Double Bagged if Solid) Label->Container RCRA RCRA Compliance: Incineration Stream Container->RCRA

Figure 2: Logistics workflow for physical packaging and regulatory compliance.[1][2]

Regulatory & Compliance Data

RCRA Waste Classification (US Context)

While 2-bromo-N-mesitylbutanamide is not a specifically "Listed" waste (P or U list), it defaults to the following characteristics due to its halogen content and toxicity.

ParameterClassificationCodeNotes
Primary Stream Halogenated OrganicN/A (Characteristic) Must be incinerated at high temperature.[1][2]
Solvent Co-Waste Spent Halogenated SolventF001 / F002 If dissolved in DCM or Chloroform.[1][2]
Characteristic Toxic / ReactiveD003 (Potential) Only if highly reactive sulfides are present (rare).[1][2]

Lab Labeling Requirement: Ensure the waste tag explicitly reads:

"HALOGENATED ORGANIC WASTE - CONTAINS ALPHA-BROMOAMIDES.[2] HIGHLY IRRITATING."

Emergency Procedures

  • Spill (Solid): Do not dry sweep. Dampen with acetone/thiosulfate solution to prevent dust generation (lachrymatory dust is a severe hazard). Scoop into a glass jar.

  • Skin Contact: Wash immediately with soap and water.[6][9][11] The lipophilic mesityl group aids absorption; do not use ethanol for washing as it may enhance skin penetration.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately due to potential corneal damage from alkylation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic alpha-substitution). [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[7] Wiley-Interscience.[1][2] (Protocol for destruction of alkyl halides/haloamides). [Link][1][2]

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Navigating the Synthesis of 2-bromo-N-mesitylbutanamide: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: The Alkylating Nature of α-Bromo Amides

The primary hazard associated with 2-bromo-N-mesitylbutanamide stems from its classification as an α-haloamide. This functional group is known to be reactive, and compounds containing it often act as alkylating agents.[1] Alkylating agents are compounds that can introduce an alkyl group into other molecules. In a biological context, they can covalently bond with nucleophilic sites on crucial macromolecules like DNA and proteins.[1] This reactivity is the basis for their potential toxicity, mutagenicity, and carcinogenicity.[1][2]

The Globally Harmonized System (GHS) classification for a close structural analog, 2-bromobutanamide, highlights these risks, categorizing it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[3] This profile underscores the critical importance of preventing all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 2-bromo-N-mesitylbutanamide. The selection of each component is dictated by the need to create an impermeable barrier against a potentially potent, localized irritant and toxicant.

PPE ComponentSpecificationRationale and Field Insight
Hand Protection Nitrile or Neoprene Gloves (Double-Gloving Recommended)Nitrile gloves offer good resistance to a range of organic solvents and chemicals.[4] Neoprene is a robust alternative, particularly effective against acids and bases.[4] Double-gloving provides an extra layer of security against undetected pinholes or tears, a critical precaution when handling potent alkylating agents. Always inspect gloves for integrity before use.
Eye Protection Chemical Splash Goggles with Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[5][6] A full-face shield, worn over the goggles, provides an essential secondary layer of protection for the entire face from splashes during transfers or in the event of a vessel failure.[7]
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat will absorb spills. A chemical-resistant coat, typically made of polyester or a treated fabric, will repel splashes, preventing direct skin contact. Ensure the coat has long sleeves with snug-fitting cuffs.
Respiratory Use Within a Certified Chemical Fume HoodAll manipulations of 2-bromo-N-mesitylbutanamide, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[8][9] This engineering control is the primary defense against inhaling potentially irritating or toxic vapors and aerosols.[10]

Operational Plan: From Benchtop to Disposal

A self-validating protocol anticipates potential failures and builds in safety checks at every stage. The following workflow is designed to minimize exposure and ensure containment throughout the handling process.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure a chemical spill kit is readily accessible. Designate a specific area within the fume hood for the procedure.

  • Donning PPE : Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, goggles and face shield.

  • Weighing and Transfer :

    • Perform all weighing operations on a disposable weigh boat or creased paper within the fume hood.

    • Use spatulas and other equipment dedicated to this compound to prevent cross-contamination.

    • When transferring the solid, do so slowly and carefully to avoid generating dust.

    • Close the container tightly immediately after use.[8][11]

  • Reaction Setup :

    • Add the compound to the reaction vessel within the fume hood.

    • If dissolving in a solvent, add the solvent slowly to the solid to minimize splashing.

  • Post-Procedure :

    • Decontaminate any reusable equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[10]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing Prep1 Verify Fume Hood Certification Prep2 Assemble Spill Kit Prep1->Prep2 Prep3 Designate Work Area Prep2->Prep3 PPE1 Inner Gloves PPE2 Lab Coat PPE1->PPE2 PPE3 Outer Gloves PPE2->PPE3 PPE4 Goggles & Face Shield PPE3->PPE4 H1 Weigh Compound PPE4->H1 H2 Transfer to Vessel H1->H2 H3 Secure Container H2->H3 C1 Decontaminate Surfaces H3->C1 C2 Segregate Waste C1->C2 C3 Doff PPE C2->C3 C4 Wash Hands C3->C4

Contingency Planning: Spill and Disposal Management

Accidents can happen despite the most stringent precautions. A clear, pre-defined plan for spills and waste disposal is not just a regulatory requirement but a cornerstone of a safe laboratory environment.

Spill Response Protocol

This protocol is for minor spills (less than 4L) that can be managed by trained laboratory personnel.[12] For major spills, evacuate the area and contact your institution's emergency response team immediately.

  • Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[13]

  • Assess : If the spill involves volatile or flammable materials, eliminate all ignition sources.[10][14] Ensure ventilation is adequate, but do not evaporate the spill.

  • Contain :

    • For a liquid spill , create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[15][16]

    • For a solid spill , gently cover the powder with an absorbent pad to prevent it from becoming airborne.[13] If appropriate, you can wet the powder first before applying absorbent.[13]

  • Absorb & Clean :

    • Slowly add absorbent material, working from the outside in.[15]

    • Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof hazardous waste container.[16][17]

    • Clean the spill area with a detergent and water solution, and then rinse.[13] All cleaning materials must also be disposed of as hazardous waste.[13]

  • Report : Document the incident according to your institution's policies.

SpillResponse start Spill Detected alert Alert Personnel & Isolate Area start->alert assess Assess Hazard (Ignition Sources?) alert->assess contain Contain Spill (Dike/Cover) assess->contain absorb Absorb Material (Outside-In) contain->absorb collect Collect Waste (Non-Sparking Tools) absorb->collect clean Decontaminate Area (Detergent & Water) collect->clean dispose Dispose of all materials as Hazardous Waste clean->dispose end Report Incident dispose->end

Waste Disposal Plan

All materials contaminated with 2-bromo-N-mesitylbutanamide must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, absorbent materials, and any unreacted compound should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste : Reaction mixtures and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-bromo-N-mesitylbutanamide," and any other components of the mixture.

  • Disposal : Follow your institution's specific procedures for the collection and disposal of chemical waste.

By treating 2-bromo-N-mesitylbutanamide with the precautions appropriate for a potent alkylating agent, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work.

References

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220998, 2-Bromobutanamide. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 15(34), 8434-8445.
  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • García-García, A., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Pharmacology, 13, 868301.
  • MDPI. (2023). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Polymers, 15(1), 199.
  • The Journal of Organic Chemistry. (2002). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. 67(16), 5553-5566.
  • ResearchGate. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Evaluating Hazards and Assessing Risks in the Laboratory.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Bitesize Bio. (2021). Dangerous chemicals in the lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Organic Syntheses. (2023). α-Oxamination of Amides via Electrophilic Activation. Retrieved from [Link]

  • National Institutes of Health. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.